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Core Science & Biosynthesis

Foundational

molecular weight and properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride: Synthesis, Properties, and Applications Introduction 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional organic compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride: Synthesis, Properties, and Applications

Introduction

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive sulfonyl chloride moiety and a brominated aromatic ring, presents a versatile platform for the synthesis of novel therapeutic agents. The sulfonyl chloride group serves as a handle for the introduction of sulfonamide functionalities, a well-established pharmacophore present in a wide array of approved drugs. Concurrently, the bromo-substituent offers a site for further molecular elaboration through cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and the potential applications of this valuable research chemical.

Physicochemical and Structural Properties

The properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride can be predicted based on its constituent functional groups and the known characteristics of analogous compounds. A summary of its key quantitative data is presented below.

PropertyValueSource/Method
Molecular Formula C₈H₈BrClO₃S-
Molecular Weight 299.57 g/mol Calculated
Physical State Likely a solid or high-boiling liquidInferred from analogs
Solubility Soluble in aprotic organic solventsInferred from analogs
Moisture Sensitivity High[1]

The molecular structure consists of a 2-bromophenoxy group linked via an ether bond to an ethanesulfonyl chloride. The presence of the electron-withdrawing sulfonyl chloride group and the bromine atom influences the reactivity of the entire molecule.

Caption: Chemical structure of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride

The synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride can be achieved through a multi-step process starting from commercially available 2-bromophenol. The following protocol is a representative method adapted from established procedures for analogous compounds.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenoxy)ethanol

  • To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. This phenoxide then displaces the bromide from 2-bromoethanol in an Sₙ2 reaction to form the ether linkage.

Step 2: Synthesis of 2-(2-Bromophenoxy)ethylthiol

This step can be achieved via a two-step, one-pot reaction involving the conversion of the alcohol to a bromide followed by reaction with a sulfur nucleophile.

  • Dissolve the 2-(2-bromophenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.2 eq) in ethanol.

  • Slowly add the crude 2-(2-bromophenoxy)ethyl bromide solution to the NaSH solution at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude thiol.

Causality: Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The resulting bromide is then subjected to nucleophilic substitution with the hydrosulfide anion to introduce the thiol functionality.

Step 3: Oxidative Chlorination to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Suspend the crude 2-(2-bromophenoxy)ethylthiol in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension in an ice bath to below 0 °C.

  • Bubble chlorine gas through the vigorously stirred suspension while maintaining the temperature below 10 °C.

  • Monitor the reaction until the thiol is completely converted to the sulfonyl chloride.

  • Separate the organic layer, wash with cold brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, 2-(2-bromophenoxy)ethane-1-sulfonyl chloride.

Causality: The oxidative chlorination of thiols is a standard method for the synthesis of sulfonyl chlorides.[4] Chlorine gas in an aqueous acidic medium acts as both the oxidant and the source of chlorine.

G cluster_0 Synthesis Workflow start 2-Bromophenol step1 Step 1: Etherification (2-Bromoethanol, K2CO3) start->step1 intermediate1 2-(2-Bromophenoxy)ethanol step1->intermediate1 step2 Step 2: Thiol Synthesis (1. PBr3; 2. NaSH) intermediate1->step2 intermediate2 2-(2-Bromophenoxy)ethylthiol step2->intermediate2 step3 Step 3: Oxidative Chlorination (Cl2, HCl/H2O) intermediate2->step3 product 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride step3->product

Caption: Proposed synthetic workflow for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Reactivity and Potential Applications

The primary utility of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride in medicinal chemistry lies in its ability to act as a versatile building block.[5]

  • Synthesis of Sulfonamides: The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is fundamental to the synthesis of a vast number of biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents.[5]

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide moiety that can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The (2-bromophenoxy)ethyl portion of the molecule can be tailored to occupy specific hydrophobic pockets within the enzyme's active site.[5]

G cluster_1 Reactivity Pathways start 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride amine Primary/Secondary Amine (R2NH) start->amine Nucleophilic Substitution coupling_partner Coupling Partner (e.g., Boronic Acid) start->coupling_partner Pd-Catalyzed Cross-Coupling sulfonamide Sulfonamide Derivative amine->sulfonamide cross_coupled_product Cross-Coupled Product coupling_partner->cross_coupled_product

Caption: Key reactivity pathways for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Safety and Handling

Based on the safety data for analogous sulfonyl chlorides, 2-(2-bromophenoxy)ethane-1-sulfonyl chloride should be handled with extreme care in a well-ventilated chemical fume hood.[1][7][8][9][10]

  • Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[1][7] It is also likely to be harmful if swallowed or inhaled.[7] Contact with water may liberate toxic gas (HCl).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is moisture-sensitive and should be stored under an inert atmosphere.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Conclusion

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual reactivity allows for the facile introduction of the sulfonamide pharmacophore and subsequent diversification through cross-coupling reactions. While specific experimental data for this compound is not widely available, its properties and reactivity can be reliably inferred from closely related structures. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for researchers and scientists to utilize this compound in their research endeavors. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.

References

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PrepChem.com. Synthesis of Ethane sulfenyl chloride. [Link]

  • Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]

  • Wikipedia. 2-Chloroethanesulfonyl chloride. [Link]

  • PubChem. 2-Phenylethane-1-sulfonyl chloride. [Link]

  • National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Chemsrc. CAS#:1339051-42-1 | 2-[2-(Propan-2-yloxy)ethoxy]ethane-1-sulfonyl chloride. [Link]

  • ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride Derivatives

Abstract This technical guide provides a comprehensive overview of the therapeutic applications of derivatives of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride. Due to the limited direct research on this specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the therapeutic applications of derivatives of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride. Due to the limited direct research on this specific chemical entity, this document extrapolates from the well-established principles of medicinal chemistry and the extensive literature on structurally analogous sulfonamide-containing compounds. We will explore the synthesis, potential mechanisms of action, and relevant in-vitro evaluation methodologies for derivatives targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Sulfonamide Moiety as a Privileged Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring prominently in a diverse array of approved drugs. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with various biological targets. Derivatives of sulfonyl chlorides, namely sulfonamides, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The core structure of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride offers a unique combination of a flexible phenoxy-ethane linker and a reactive sulfonyl chloride handle, presenting a valuable starting point for the synthesis of novel drug candidates. The presence of the bromine atom on the phenyl ring provides an additional vector for chemical modification or for exploiting specific interactions within a target's binding pocket.

Proposed Synthetic Pathways

Proposed Synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride

A potential two-step synthesis can be envisioned starting from the commercially available 2-bromophenol.

Step 1: Synthesis of 2-(2-Bromophenoxy)ethanol

The initial step would involve a Williamson ether synthesis, reacting 2-bromophenol with a suitable 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.

*dot graph "Synthesis_Step_1" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: Proposed synthesis of the intermediate 2-(2-bromophenoxy)ethanol.

Step 2: Conversion to 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride

The conversion of the resulting alcohol to the target sulfonyl chloride is a more challenging transformation. A possible, albeit multi-step, approach would involve conversion of the alcohol to a thiol, followed by oxidative chlorination.

*dot graph "Synthesis_Step_2" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: A potential multi-step conversion of the alcohol to the sulfonyl chloride.

Synthesis of Sulfonamide Derivatives

The synthesis of the therapeutically relevant sulfonamide derivatives from 2-(2-bromophenoxy)ethane-1-sulfonyl chloride is a standard and highly versatile reaction. It involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

*dot graph "Sulfonamide_Synthesis" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: General synthesis of sulfonamide derivatives.

Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on analogous sulfonamides, derivatives of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride are anticipated to have potential applications in several key therapeutic areas.

Anticancer Activity

Mechanism of Action: Sulfonamides have been shown to exert anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many sulfonamide-containing compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. The sulfonamide moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The bromophenyl group could potentially occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.

  • Carbonic Anhydrase Inhibition: Certain sulfonamides are effective inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrase, blocking its catalytic activity.[1][2]

*dot graph "Anticancer_MoA" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: Potential anticancer mechanisms of action for sulfonamide derivatives.

Anti-inflammatory Activity

Mechanism of Action: The anti-inflammatory properties of some sulfonamides are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. The sulfonamide moiety can fit into a side pocket of the COX-2 active site, contributing to its selective inhibition.

Antibacterial Activity

Mechanism of Action: The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria must synthesize their own folic acid, while humans obtain it from their diet. By blocking this pathway, sulfonamides prevent the synthesis of essential nucleic acids, leading to a bacteriostatic effect.[3][4]

*dot graph "Antibacterial_MoA" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} *dot

Caption: Mechanism of antibacterial action via inhibition of folic acid synthesis.[3]

Experimental Protocols for In-Vitro Evaluation

The following protocols are representative of the in-vitro assays used to evaluate the therapeutic potential of novel sulfonamide derivatives in the key areas identified.

Kinase Inhibition Assay (for Anticancer Activity)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Test compound (sulfonamide derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay (for Anti-inflammatory Activity)

This protocol outlines a method to determine the selective inhibition of the COX-2 enzyme.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (sulfonamide derivative)

  • Assay buffer (e.g., Tris-HCl, EDTA)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the COX-2 enzyme and the test compound to the wells of a 96-well plate.

  • Pre-incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the components of the assay kit and a plate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[5]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (sulfonamide derivative)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Quantitative Data for Analogous Compounds

To provide a context for the potential potency of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride derivatives, the following table summarizes IC50 values for structurally related sulfonamides from the literature. It is important to note that these are for analogous compounds and the activity of the specific derivatives of interest would need to be determined experimentally.

Compound ClassTherapeutic TargetCell Line/EnzymeIC50 (µM)Reference
Sulfonamide DerivativeAnticancerHeLa10.9 ± 1.01[6]
Sulfonamide DerivativeAnticancerMCF-712.21 ± 0.93[6]
Bromophenol DerivativeAnticancerA549Not specified[7]
Sulfonamide DerivativeCarbonic Anhydrase IhCA I0.00262[2]
Sulfonamide DerivativeCarbonic Anhydrase IIhCA II0.00574[2]

Conclusion and Future Directions

While direct experimental data on 2-(2-bromophenoxy)ethane-1-sulfonyl chloride and its derivatives are scarce, the foundational principles of medicinal chemistry and the vast body of research on analogous sulfonamides provide a strong rationale for their investigation as potential therapeutic agents. The proposed synthetic pathways are feasible and offer a clear route to a diverse library of sulfonamide derivatives. The established mechanisms of action of sulfonamides in oncology, inflammation, and infectious diseases provide a solid framework for their biological evaluation.

Future research should focus on the successful synthesis of the 2-(2-bromophenoxy)ethane-1-sulfonyl chloride core and the generation of a library of derivatives with diverse amine substituents. Subsequent screening of these compounds in the in-vitro assays outlined in this guide will be crucial to identify lead candidates for further preclinical development. In-silico modeling and pharmacokinetic studies will also be essential to optimize the drug-like properties of these promising molecules.[8][9][10]

References

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  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Noor, Z., et al. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
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  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-163.
  • Di Cesare Mannelli, L., et al. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6865-6884.
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  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023, September 1). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9808.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved from [Link]

  • Pradhan, R. K., et al. (2021, June 1). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Graphics and Modelling, 107, 107954.
  • Dasgupta, S., et al. (2024, September 23). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. ChemistrySelect.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023, September 1). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9808.
  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. (2025, January 3). International Journal of Molecular Sciences, 26(1), 543.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). Molecules, 28(7), 3201.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013, January 15).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences, 22(16), 8684.
  • Devriese, L. A., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of Veterinary Pharmacology and Therapeutics, 4(4), 245-255.
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  • Sulfonamides - 5 Minute Antimicrobials. (2022, October 11). [Video]. YouTube.
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Sources

Foundational

2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride: A Bifunctional Scaffold for Divergent Drug Discovery

Topic: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride as a building block in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride as a building block in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride represents a high-value "linchpin" reagent. Unlike simple sulfonyl chlorides that serve merely as capping groups, this molecule is a bifunctional scaffold . It combines a highly reactive sulfonyl chloride "warhead" with an ortho-bromoaryl "handle" linked by a flexible ethyl ether tether.

This unique architecture allows it to serve two distinct strategic functions:

  • Linear Library Expansion: Rapid generation of sulfonamide diversities followed by late-stage cross-coupling.

  • Privileged Scaffold Synthesis: Access to medium-ring sultams (cyclic sulfonamides) via intramolecular cyclization, a chemotype increasingly prized for its metabolic stability and unique vector alignment in GPCR and ion channel targets.

Chemical Profile & Reactivity Analysis

To effectively utilize this building block, one must understand the distinct reactivity profiles of its two functional termini.

FeatureChemical MoietyReactivity ProfileStrategic Application
Site A Sulfonyl Chloride (

)
High Electrophilicity. Reacts rapidly with

and

amines, alcohols, and thiols.
Installation of the primary pharmacophore anchor (Sulfonamide formation).[1][2]
Site B Aryl Bromide (

)
Latent Reactivity. Inert to sulfonylation conditions; active in Pd/Cu-catalyzed cross-coupling.Diversity vector (Suzuki/Buchwald) or Cyclization handle (Heck/Ullmann).
Linker Ethyl Ether (

)
Flexible Tether. Provides rotational freedom but enables 6- to 7-membered ring formation.Determines ring size in sultam synthesis; modulates solubility.
Stability & Handling
  • Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is hydrolytically unstable. It degrades to the corresponding sulfonic acid upon exposure to atmospheric moisture.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • QC Marker: A broad OH stretch in IR (

    
    ) or a shift in HPLC retention time typically indicates hydrolysis.
    
Strategic Utility: The "Divergent Synthesis" Workflow

The true power of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride lies in its ability to support divergent synthesis . A single sulfonylation event can branch into two distinct chemical spaces: linear sulfonamides or cyclic sultams.

Workflow Visualization

The following diagram illustrates the decision matrix for using this building block.

DivergentSynthesis Start 2-(2-Bromophenoxy) ethane-1-sulfonyl chloride Inter Intermediate: Bromo-Sulfonamide Start->Inter Sulfonylation (DCM, Et3N) Amine Amine (R-NH2) Amine->Inter PathA Path A: Linear Diversity (Suzuki/Buchwald) Inter->PathA Pd(0), Boronic Acid PathB Path B: Cyclization (Intramolecular Heck/Ullmann) Inter->PathB Pd(OAc)2, Ligand or CuI, Base ProdA Biaryl/Aminoaryl Sulfonamides PathA->ProdA ProdB Benzoxathiazepine 1,1-dioxides (Sultams) PathB->ProdB

Figure 1: Divergent synthetic pathways accessible from the parent sulfonyl chloride.

Experimental Protocols
Protocol A: Standard Sulfonylation (The "Priming" Step)

Objective: To attach the scaffold to an amine of interest while preserving the aryl bromide.

Reagents:

  • Amine substrate (1.0 equiv)[3][4]

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere. Add the base (2.5 mmol) and cool the solution to 0°C.

    • Why? Cooling suppresses the formation of bis-sulfonated byproducts, particularly with primary amines.

  • Addition: Dissolve the sulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1–2 mL) and add it dropwise to the amine solution over 10 minutes.

    • Why? Slow addition ensures the amine is always in excess relative to the local concentration of the chloride, favoring mono-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (if product is not basic) to remove excess amine/pyridine, then brine. Dry over
    
    
    .[3]
  • Validation: The product should show a characteristic doublet/triplet pattern for the ethyl linker in

    
     NMR (
    
    
    
    ppm) and the retention of the Ar-Br signal.
Protocol B: Intramolecular Cyclization to Sultams

Objective: To fuse the sulfonamide nitrogen onto the aryl ring, creating a 7-membered benzoxathiazepine scaffold.

Mechanism: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) or C-C bond formation (if functionalized).

Reagents:

  • Bromo-sulfonamide intermediate (from Protocol A)

  • 
     (2-5 mol%)
    
  • Xantphos or BrettPhos (5-10 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine the sulfonamide, Pd catalyst, ligand, and base in a sealable reaction vial.

  • Solvent: Add degassed 1,4-dioxane (0.1 M concentration).

    • Critical: Oxygen poisons the Pd catalyst; thorough degassing is non-negotiable.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

    • Outcome: This reaction yields the 2,3,4,5-tetrahydro-1,2,5-benzoxathiazepine 1,1-dioxide core, a privileged structure in CNS drug discovery [1].

Case Studies & Applications
Application 1: Sultams as Bioisosteres

Cyclic sulfonamides (sultams) are increasingly used as bioisosteres for lactams and cyclic ureas. The 2-(2-bromophenoxy)ethyl motif specifically allows access to the benzoxathiazepine class.

  • Therapeutic Area: Anticonvulsants and HIV-1 integrase inhibitors.

  • Advantage: The sultam oxygen atoms act as hydrogen bond acceptors, while the rigidified ring structure reduces the entropic penalty of binding to the target protein [2].

Application 2: Fragment-Based Drug Discovery (FBDD)

The Ar-Br handle serves as a perfect site for "Fragment Growing."

  • Step 1: Screen a library of simple sulfonamides made from the title reagent.

  • Step 2: Identify a hit.

  • Step 3: Use the Ar-Br group to grow the molecule into adjacent pockets using Suzuki couplings with heteroaryl boronic acids.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Sulfonylation) Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use fresh bottle or recrystallize.
Bis-sulfonylation Excess Reagent / High TempMaintain 0°C during addition; strictly control stoichiometry (1:1).
Failed Cyclization Catalyst Poisoning / OxidationDegas solvents via freeze-pump-thaw. Switch to

if Xantphos fails.
Product Instability Acid Labile GroupsAvoid strong acid workups if the amine partner contains acid-sensitive moieties (e.g., Boc).
References
  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Source: MDPI Processes URL:[Link]

Sources

Exploratory

solubility profile of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride in organic solvents

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride .[1] It is designed for researchers utilizing this compound as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride .[1] It is designed for researchers utilizing this compound as a building block in medicinal chemistry, specifically for the introduction of the 2-(2-bromophenoxy)ethyl motif via sulfonylation.

[1]

Executive Summary

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional aliphatic sulfonyl chloride containing a lipophilic bromophenoxy ether moiety.[1] Unlike robust arylsulfonyl chlorides (e.g., Tosyl chloride), this compound features a sulfonyl chloride group attached to an sp³ hybridized carbon.[1] This structural distinction dictates its solubility profile and, more critically, its reactivity landscape—specifically its susceptibility to sulfene elimination pathways in the presence of bases.

  • Chemical Class: Aryloxyalkyl sulfonyl chloride.[1]

  • Key Characteristic: Aliphatic sulfonyl halide (prone to

    
    -deprotonation).[1]
    
  • Primary Application: Synthesis of sulfonamides and sulfonate esters.[1]

Physicochemical Characterization & Solubility Profile

The solubility of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is governed by the competition between its polar sulfonyl chloride headgroup (


) and its lipophilic bromophenoxy tail.
Solubility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical compatibility.

Solvent ClassRepresentative SolventsSolubility StatusTechnical Notes
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform ($ \text{CHCl}_3 $), 1,2-Dichloroethane (DCE)Excellent Preferred reaction solvents. High solubility due to polarizability match.[1] Ideal for low-temperature reactions to suppress elimination.[1]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Good Soluble.[1] MeCN is excellent for flow chemistry or rapid sulfonylation but requires moisture control.[1] THF must be anhydrous.[1]
Aromatic Hydrocarbons Toluene, Benzene, XylenesModerate Soluble, especially upon warming.[1] Toluene is often used for azeotropic drying prior to reaction.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor Generally insoluble at RT.[1] Useful as anti-solvents to precipitate the compound during purification.[1]
Protic Solvents Water, Methanol, Ethanol, IsopropanolIncompatible DO NOT USE. Causes rapid solvolysis to sulfonic acid or sulfonate esters.[1]
Basic Solvents Pyridine, Triethylamine (neat)Reactive Soluble but promotes sulfene formation (elimination).[1] Use only as stoichiometric additives in non-polar solvents.[1]
Thermodynamic & Kinetic Factors[1]
  • LogP (Predicted): ~2.5 – 3.[1]0. The bromo-substituent significantly increases lipophilicity compared to the non-halogenated analog.[1]

  • Dissolution Enthalpy: Dissolution in DCM is endothermic but entropically favorable.[1]

  • Hydrolytic Instability: In the presence of water (even atmospheric moisture), the compound hydrolyzes to 2-(2-bromophenoxy)ethane-1-sulfonic acid and HCl. This reaction is autocatalytic as the generated HCl accelerates further degradation.[1]

Stability & Reactivity Mechanisms[1][2]

Understanding the reactivity of this aliphatic sulfonyl chloride is critical.[1] Unlike aromatic sulfonyl chlorides, it possesses acidic


-protons (adjacent to the sulfur).
The Sulfene Elimination Risk

When treated with tertiary amines (e.g., Triethylamine, DIPEA) without a nucleophile present, or with strong bases, the compound can undergo E2 elimination to form a reactive sulfene intermediate.

ReactionPathways Start 2-(2-Bromophenoxy)ethane- 1-sulfonyl chloride Sulfene Sulfene Intermediate [Reactive Electrophile] Start->Sulfene E2 Elimination (-HCl) Sulfonamide Target Sulfonamide Start->Sulfonamide Direct Substitution (Nucleophile present) SulfonicAcid Sulfonic Acid (Hydrolysis Product) Start->SulfonicAcid H2O / Hydrolysis Base Tertiary Amine (Base) Sulfene->Sulfonamide Trapping by Amine

Figure 1: Competing reaction pathways. The sulfene pathway (red) is unique to aliphatic sulfonyl chlorides and can lead to side reactions if not controlled.

Handling Recommendations
  • Temperature Control: Maintain reaction temperatures between -10°C and 0°C during base addition to suppress sulfene formation.

  • Order of Addition: Add the sulfonyl chloride to the amine/base mixture, or add the base slowly to the mixture. Avoid excess base in the absence of the nucleophile.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. If the liquid/solid turns viscous or fumes, significant hydrolysis has occurred.[1]

Experimental Protocols

Protocol A: Solubility Testing (Visual Method)

Use this to verify solvent compatibility for your specific batch.

  • Place 10 mg of the sulfonyl chloride in a 2 mL vial.

  • Add 100 µL of the target solvent (DCM, Toluene, or EtOAc).

  • Vortex for 10 seconds.

    • Clear Solution: Soluble (>100 mg/mL).[1]

    • Cloudy/Precipitate: Poor solubility.[1]

  • Check Stability: Let stand for 10 minutes. If a precipitate forms (amine salts) or gas evolves (HCl), the solvent is wet or incompatible.

Protocol B: Standard Sulfonylation Procedure

Optimized to minimize hydrolysis and elimination side reactions.

Reagents:

  • Amine substrate (1.0 equiv)[2][3]

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)[4]

Workflow:

  • Dissolution: Dissolve the amine substrate in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Rationale: Slow addition prevents localized high concentrations of base relative to the nucleophile, favoring substitution over elimination.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Note: Sulfonyl chloride may streak; sulfonamide product should be a distinct spot).[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine/base), then saturated

    
    , then Brine.[5] Dry over 
    
    
    
    .

References

  • King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[1] Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749.[1] (Establishes the sulfene mechanism for aliphatic sulfonyl chlorides).

  • BenchChem. "Synthesis of Sulfonamides: A Comprehensive Technical Guide." .[1] Accessed 2026.[1][6]

  • Organic Chemistry Portal. "Synthesis of Sulfonyl Chlorides and Sulfonamides." .[1]

  • Enamine Ltd. "Sulfonyl Chlorides/Fluorides Building Blocks."[1][7] .[1] (Source for structural analog stability data).

  • Sigma-Aldrich. "2-Bromoethanesulfonyl chloride Product Sheet." .[1] (Analogous aliphatic sulfonyl chloride data).

Sources

Foundational

The Synthetic & Therapeutic Landscape of Phenoxy-Substituted Sulfonyl Chlorides

An In-Depth Technical Guide Executive Summary Phenoxyethane-derived sulfonyl chlorides represent a critical class of electrophilic building blocks in medicinal chemistry.[1][2] Whether manifesting as 2-phenoxyethanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Phenoxyethane-derived sulfonyl chlorides represent a critical class of electrophilic building blocks in medicinal chemistry.[1][2] Whether manifesting as 2-phenoxyethanesulfonyl chloride (aliphatic) or the more robust 4-(2-phenoxyethyl)benzenesulfonyl chloride (aromatic), these compounds serve as the "warheads" for installing the sulfonamide pharmacophore—a moiety ubiquitous in protease inhibitors, carbonic anhydrase inhibitors, and GPCR ligands.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of their synthesis, reactivity, and application in high-throughput drug discovery.

Part 1: Structural Chemistry & Reactivity Profile

To effectively utilize these compounds, one must understand the dichotomy between their aliphatic and aromatic variants.

1. The Electrophilic Core

The sulfonyl chloride group (


) is a hard electrophile. The sulfur atom is in a high oxidation state (+6) and is hypervalent. The reactivity is driven by the inductive withdrawal of the two oxygen atoms and the leaving group ability of the chloride ion.[3]
FeatureAromatic Variant (

)
Aliphatic Variant (

)
Stability High. Can be stored at 4°C for months.Moderate to Low. Prone to

-chlorination or desulfonylation (Loss of

).
Reactivity Controlled. Ideal for parallel synthesis.Aggressive. Highly sensitive to basic hydrolysis (sulfene mechanism).
Primary Use Drug scaffolds (MMP inhibitors, COX-2).Specialized linkers; agrochemicals.[1]
2. The Phenoxyethane Moiety

The phenoxyethyl group (


) acts as more than just a linker. It provides:
  • Lipophilicity: Enhances membrane permeability (

    
     modulation).
    
  • Flexible Sterics: The ethylene bridge allows the phenyl ring to adopt specific conformations within an enzyme binding pocket (e.g., the S1' pocket of Matrix Metalloproteinases).

Part 2: Synthetic Pathways[4][5][6]

The synthesis of phenoxy-substituted sulfonyl chlorides generally follows two distinct mechanistic pathways depending on the substrate's aromaticity.

Pathway A: Chlorosulfonation (The Industrial Standard)

For aromatic derivatives like 4-(2-phenoxyethyl)benzenesulfonyl chloride , Electrophilic Aromatic Substitution (EAS) is the method of choice.

  • Reagent: Chlorosulfonic acid (

    
    ).[4]
    
  • Mechanism: The aromatic ring attacks the electrophilic sulfur species generated by

    
    .
    
  • Critical Control Point: Temperature must be kept <5°C initially to prevent the formation of symmetrical sulfones (

    
    ) as byproducts.
    
Pathway B: Oxidative Chlorination (The Modern Lab Route)

For aliphatic derivatives or sensitive substrates, direct chlorosulfonation is too harsh.

  • Precursor: Thiol (

    
    ) or Thioacetate (
    
    
    
    ).
  • Reagents:

    
    -chlorosuccinimide (NCS) / 
    
    
    
    / Acetonitrile; or
    
    
    /
    
    
    .
  • Advantage: Avoids strong acids; compatible with acid-sensitive ethers.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing these compounds.

SynthesisWorkflow Start Starting Material PathA Aromatic Substrate (e.g., 2-phenoxyethylbenzene) Start->PathA PathB Aliphatic/Sensitive Substrate (e.g., 2-phenoxyethanol) Start->PathB StepA1 Chlorosulfonic Acid (Excess, <5°C) PathA->StepA1 EAS Mechanism StepB1 Convert OH to SH (Lawesson's or Thiourea) PathB->StepB1 StepA2 Quench on Crushed Ice StepA1->StepA2 Exotherm Control Product Target Sulfonyl Chloride StepA2->Product Filtration/Extraction StepB2 Oxidative Chlorination (NCS/HCl/H2O) StepB1->StepB2 Mild Oxidation StepB2->Product

Caption: Decision matrix for selecting the optimal synthetic route based on substrate aromaticity and stability.

Part 3: Detailed Experimental Protocol

Target Compound: 4-(2-Phenoxyethyl)benzenesulfonyl chloride. Method: Chlorosulfonation.[5][4][6]

Note: This protocol is designed for a 50 mmol scale. It is self-validating through the observation of HCl evolution.

1. Materials & Safety
  • Precursor: (2-Phenoxyethyl)benzene (Liquid, >98% purity).

  • Reagent: Chlorosulfonic acid (Must be distilled if dark/viscous).

  • Solvent: Dichloromethane (DCM) - Optional, for viscosity control.

  • Hazards:

    
     reacts explosively with water. Perform all steps in a fume hood.
    
2. Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

  • Charging: Add Chlorosulfonic acid (17.5 g, 150 mmol, 3.0 equiv) to the flask. Cool to 0°C using an ice/salt bath.

  • Addition: Mix (2-Phenoxyethyl)benzene (9.9 g, 50 mmol) with 20 mL of anhydrous DCM (optional, if neat reaction is too viscous). Add this solution dropwise to the acid over 30 minutes.

    • Observation: Evolution of HCl gas (bubbling) confirms the reaction is proceeding.

    • Control: If bubbling becomes vigorous, stop addition immediately until it subsides.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

    • Validation: The reaction is complete when HCl evolution ceases.

  • Quench (Critical Step): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

    • Why: The product precipitates as a solid or oil, while excess acid is hydrolyzed to

      
      .
      
  • Isolation: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the organic layer with cold water (2x) and brine (1x). Dry over anhydrous

    
    .[3]
    
  • Purification: Concentrate under reduced pressure. If the product is a solid, recrystallize from Hexane/EtOAc. If an oil, use immediately or store at -20°C.

Part 4: Medicinal Chemistry Applications[1][4][5][9][10][11]

The utility of phenoxyethane sulfonyl chlorides lies in their ability to form sulfonamides .[1] This linkage is a bioisostere of the amide bond but offers unique tetrahedral geometry and hydrogen-bonding capabilities.

Key Therapeutic Areas[7][8]
  • MMP Inhibitors: The phenoxy group fits into the hydrophobic S1' pocket of Matrix Metalloproteinases, while the sulfonamide zinc-binding group (ZBG) chelates the active site metal.

  • Carbonic Anhydrase (CA) Inhibitors: Primary sulfonamides (

    
    ) derived from these chlorides are potent inhibitors of CA-II and CA-IX, relevant in glaucoma and hypoxic tumor therapy.
    
  • Antivirals: Protease inhibitors often utilize the

    
     phenoxyethyl linker to optimize binding affinity.
    
Reaction Workflow: Coupling (The Schotten-Baumann Conditions)

To generate the active pharmaceutical ingredient (API), the chloride is coupled with an amine.

CouplingReaction R1 Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate (Transition State) R1->Inter DCM, 0°C -> RT R2 Amine (R-NH2) (Nucleophile) R2->Inter DCM, 0°C -> RT Base Base Scavenger (TEA or Pyridine) Base->Inter DCM, 0°C -> RT Prod Sulfonamide (Stable Drug Scaffold) Inter->Prod Elimination of Cl- Salt HCl Salt Byproduct Inter->Salt

Caption: Mechanism of sulfonamide formation via nucleophilic attack on the sulfonyl sulfur.

Part 5: Troubleshooting & Stability
IssueCauseSolution
Low Yield Hydrolysis of

by ambient moisture.
Use strictly anhydrous solvents; store reagent under

.
Dark Product Thermal decomposition or polymerization.[9]Keep reaction temperature <5°C during addition; do not distill aliphatic sulfonyl chlorides at atmospheric pressure.
Impurity (Sulfone) Friedel-Crafts sulfonyation (

).
Use a larger excess of

(acting as solvent) to dilute the reactive species.
References
  • Organic Syntheses. "Benzenesulfonyl chloride." Org.[3][5][4][6] Synth.1921 , 1,[9] 21. Link

  • Chem-Impex International. "4-(2-Chlorophenoxy)benzenesulfonyl chloride: Applications in Medicinal Chemistry." Catalog Entry & Safety Data.Link

  • Bahrami, K., et al. "Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides."[10] J. Org.[10] Chem.2009 , 74, 9287.[10] Link

  • Supuran, C. T. "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides." J. Med.[11] Chem.2005 , 48, 1179. (Contextual citation for sulfonamide utility).

  • Enamine. "Sulfonyl Chlorides/Fluorides in Drug Discovery."[12] Building Block Collections.[12]Link

Sources

Exploratory

SMILES and InChIKey for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride Abstract 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Abstract

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a reactive sulfonyl chloride and a brominated aromatic ring, offers a versatile platform for the synthesis of novel sulfonamides and other derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its anticipated applications, with a strong emphasis on safety and handling protocols.

Chemical Identity and Molecular Structure

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The structural representation and corresponding identifiers for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride are detailed below.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is: O=S(Cl)(=O)CCSc1ccccc1Br

InChIKey

The IUPAC International Chemical Identifier Key (InChIKey) is a hashed representation of the molecule, providing a unique identifier. The InChIKey for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is: BRXNPMEYQDCZTM-UHFFFAOYSA-N

Molecular Structure

The two-dimensional structure of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride. These values are calculated based on its structure, as experimental data is not widely available.

PropertyValueSource
Molecular FormulaC8H8BrClO3SN/A
Molecular Weight299.57 g/mol N/A
AppearanceExpected to be a solid
Melting PointEstimated 49-52 °C
Boiling PointDecomposes[1]
SolubilitySoluble in organic solvents like dichloromethane and diethyl ether. Reacts with water and ethanol.[1][2]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis initiates with the Williamson ether synthesis, followed by oxidative chlorination.

Synthesis_Pathway 2-Bromophenol 2-Bromophenol Sodium 2-bromophenoxide Sodium 2-bromophenoxide 2-Bromophenol->Sodium 2-bromophenoxide NaOH 2-(2-Bromophenoxy)ethanethiol 2-(2-Bromophenoxy)ethanethiol Sodium 2-bromophenoxide->2-(2-Bromophenoxy)ethanethiol 2-Bromoethanethiol 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride 2-(2-Bromophenoxy)ethanethiol->2-(2-Bromophenoxy)ethane-1-sulfonyl chloride Cl2, H2O/HCl

Caption: Proposed synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenoxy)ethanethiol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Add sodium hydroxide (1.1 eq) to the solution to form the sodium phenoxide in situ.

  • To this mixture, add 2-bromoethanethiol (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography to obtain 2-(2-Bromophenoxy)ethanethiol.

Step 2: Oxidative Chlorination to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Suspend the purified 2-(2-Bromophenoxy)ethanethiol (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a flask cooled in an ice bath.[3]

  • Bubble chlorine gas through the vigorously stirred suspension, ensuring the temperature is maintained below 10 °C due to the exothermic nature of the reaction.[3]

  • Continue the chlorine addition until the reaction is complete, as indicated by the disappearance of the thiol starting material.

  • The product, 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride, will precipitate out of the aqueous mixture.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Research and Development

The primary utility of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride lies in its role as a versatile building block in medicinal chemistry and organic synthesis.

Synthesis of Novel Sulfonamides

The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of sulfonamides.[4] The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[4][5] The 2-bromophenyl group can be further functionalized through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery.

Kinase Inhibitor Scaffolds

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[4] Sulfonamide-containing compounds have been successfully developed as kinase inhibitors. The (2-bromophenoxy)ethylsulfonyl moiety can serve as a key component of a kinase inhibitor, with the sulfonyl group acting as a hydrogen bond acceptor and the bromophenyl group potentially occupying a hydrophobic pocket in the kinase active site.[4]

Spectroscopic Characterization

The identity and purity of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring and the two methylene groups of the ethane chain. The methylene group adjacent to the sulfonyl chloride will be significantly deshielded.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the presence of bromine and chlorine.[6]

Safety, Handling, and Storage

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, requiring careful handling in a controlled laboratory environment.[2][8][9][10]

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage.[8][9]

  • Moisture Sensitive: Reacts violently with water, liberating toxic gas.[2][10]

  • Respiratory Irritant: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.[2][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9]

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from water and incompatible materials such as bases and amines.[10]

Conclusion

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a promising synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when handling this reactive compound.

References

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubChem. 2-Phenylethane-1-sulfonyl chloride. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Wikipedia. 2-Chloroethanesulfonyl chloride. [Link]

  • PrepChem.com. Synthesis of Ethane sulfenyl chloride. [Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Google Patents.
  • Chemsrc. CAS#:1339051-42-1 | 2-[2-(Propan-2-yloxy)ethoxy]ethane-1-sulfonyl chloride. [Link]

  • PubChemLite. 2-(2-methoxyphenyl)ethane-1-sulfonyl chloride. [Link]

  • NIST. Ethane, 1-bromo-2-chloro-. [Link]

  • ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]

  • MDPI. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. [Link]

  • PubMed. 2,2-di-chloro-1-(4-eth-oxy-phen-yl)cyclo-propane. [Link]

  • MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

  • Matrix Fine Chemicals. 2-CHLOROETHANE-1-SULFONYL CHLORIDE | CAS 1622-32-8. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides from 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

[1] Abstract & Introduction This application note details the optimized protocol for synthesizing sulfonamides using 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride as the electrophilic partner.[1] Unlike simple aromatic su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the optimized protocol for synthesizing sulfonamides using 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride as the electrophilic partner.[1] Unlike simple aromatic sulfonyl chlorides (e.g., tosyl chloride), this scaffold features an aliphatic sulfonyl chloride moiety linked to an aryl ether with an ortho-bromo substituent.[1]

Why this scaffold matters in Drug Discovery: The 2-(2-Bromophenoxy)ethyl motif is a "privileged scaffold" in medicinal chemistry.[1] It serves as a bifunctional precursor:

  • Primary Reactivity: The sulfonyl chloride (

    
    ) allows for rapid diversification via reaction with various primary and secondary amines.[1]
    
  • Secondary Reactivity (Cyclization Handle): The ortho-bromo group enables downstream intramolecular cyclization (e.g., Pd-catalyzed

    
    -arylation), granting access to 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine-1,1-dioxides  (7-membered sultams).[1] These tricyclic cores are increasingly relevant in kinase inhibitor and GPCR ligand design.[1]
    

Chemical Mechanism & Stability[1]

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2]

  • Nucleophilic Attack: The amine nitrogen lone pair attacks the sulfur center of the sulfonyl chloride, forming a pentacoordinate trigonal bipyramidal intermediate.

  • Elimination: Chloride is expelled as a leaving group.[1][3]

  • Deprotonation: A base (typically tertiary amine or carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine nucleophile.

Stability Considerations (Critical)
  • Aliphatic vs. Aromatic: As an aliphatic sulfonyl chloride, this reagent is less electrophilic than benzenesulfonyl chlorides but more prone to hydrolysis .[1] Moisture exclusion is paramount.[1]

  • Elimination Risk: While less acidic than

    
    -chloroethyl sulfonyl chlorides, the presence of the 
    
    
    
    -phenoxy group theoretically allows for E2 elimination to a vinyl sulfone under harsh basic conditions.[1] Mild bases (triethylamine, DIPEA) at controlled temperatures are strictly recommended over strong inorganic hydroxides.

Material Safety (HSE)

  • Corrosivity: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride causes severe skin burns and eye damage.[1] Handle in a fume hood.

  • Hydrolysis: Reacts violently with water to form HCl gas and the corresponding sulfonic acid.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol

Method A: Anhydrous Conditions (Recommended for Library Synthesis)

Target Audience: Medicinal Chemists requiring high purity and parallel synthesis compatibility.

Reagents
  • Substrate: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure
  • Preparation of Amine Solution: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Note: If using an amine salt (e.g., hydrochloride), increase Base to 2.5 equiv.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Reasoning: Cooling suppresses potential side reactions (hydrolysis, bis-sulfonylation) and controls the exotherm of the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Visual Cue: Fuming may occur if the addition is too fast or moisture is present.[1]

  • Reaction Phase: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS.[1] The sulfonyl chloride is not stable on silica; monitor the disappearance of the amine or the appearance of the sulfonamide product mass.

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove excess amine and base (do not use acid wash if your product contains a basic heterocycle; use saturated

      
       instead).[1]
      
    • Wash with Saturated

      
        (1x) to remove any hydrolyzed sulfonic acid byproducts.[1]
      
    • Wash with Brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Data Presentation: Typical Yields
Amine TypeExample AmineYield (%)Notes
Primary Aliphatic Benzylamine85-95%Very clean; minimal purification needed.[1]
Secondary Cyclic Morpholine88-92%Excellent reactivity.[1]
Aniline (Aromatic) 4-Fluoroaniline60-75%Slower reaction; may require heating to 40°C or pyridine as solvent.[1]
Sterically Hindered tert-Butylamine40-55%Steric clash with sulfonyl center; extended time required.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this synthesis, including the critical downstream cyclization pathway.

SulfonamideSynthesis Start Start: 2-(2-Bromophenoxy) ethane-1-sulfonyl chloride Choice Select Conditions based on Amine Start->Choice MethodA Method A: Anhydrous DCM + TEA (0°C -> RT) (Standard) Choice->MethodA Aliphatic Amines MethodB Method B: Pyridine (0°C -> 40°C) (For Weak Nucleophiles) Choice->MethodB Anilines/Weak Nucs Monitor Monitor: TLC/LCMS (Check for Hydrolysis) MethodA->Monitor MethodB->Monitor Workup Workup: 1. Acid Wash (remove amine) 2. Base Wash (remove sulfonic acid) Monitor->Workup Conversion Complete Product Product: 2-(2-Bromophenoxy) ethanesulfonamide Workup->Product Cyclization Advanced Application: Pd-Catalyzed Intramolecular C-N Coupling (Buchwald) Product->Cyclization Downstream Value Sultam Target Scaffold: Benzo[b][1,4,5]oxathiazepine (7-membered Sultam) Cyclization->Sultam

Caption: Workflow for sulfonamide synthesis and subsequent cyclization to tricyclic sultams.

Advanced Application: Intramolecular Cyclization[1][4]

The true value of this specific starting material lies in the 2-bromo substituent.[1] Following sulfonamide formation, the molecule can undergo an intramolecular Buchwald-Hartwig amination to form a 7-membered ring.[1]

Protocol Summary for Cyclization:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: Xantphos (favors larger bite angles for 7-membered rings)[1]

  • Base:

    
     (anhydrous)
    
  • Solvent: 1,4-Dioxane, reflux (100 °C).

This transforms the linear sulfonamide into a rigid benzoxathiazepine core, highly attractive for restricting conformers in structure-based drug design.[1]

References

  • General Sulfonamide Synthesis

    • Organic Chemistry Portal.[1][4] "Sulfonamide Synthesis by S-N Coupling." Available at: [Link][1]

  • Reactivity of Aliphatic Sulfonyl Chlorides

    • ChemGuide.[1] "Reaction between Acyl Chlorides and Amines."[1][3][5][6] (Mechanistic parallel). Available at: [Link][1]

  • Cyclization to Sultams (Analogous Chemistry)

    • Kishore, D. R., & Satyanarayana, G. (2022).[1][7] "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade." The Journal of Organic Chemistry. (Demonstrates utility of 2-bromophenoxy scaffolds). Available at: [Link][1]

  • Handling Sulfonyl Chlorides

Sources

Application

reaction conditions for coupling 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with amines

Executive Summary & Chemical Context 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional building block offering a unique "click-and-couple" capability.[1] It features a reactive aliphatic sulfonyl chloride fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional building block offering a unique "click-and-couple" capability.[1] It features a reactive aliphatic sulfonyl chloride for immediate sulfonamide formation and a 2-bromophenyl ether moiety poised for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this scaffold presents a specific chemoselective challenge: The


-Phenoxy Elimination Risk. 
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this is an aliphatic sulfonyl chloride with acidic 

-protons and a potential leaving group at the

-position (the phenoxy ether).
  • Primary Goal: Formation of the saturated sulfonamide (A ).

  • Competing Side Reaction: Base-promoted

    
    -elimination of the phenoxy group to form vinyl sulfonamides (B ) or hydrolysis to the sulfonic acid (C ).[1]
    

This guide provides optimized protocols to maximize Pathway A while suppressing B and C .

Mechanistic Insight & Reaction Pathways

Understanding the competing pathways is critical for selecting the right base and solvent system.

ReactionPathways Start 2-(2-Bromophenoxy) ethane-1-sulfonyl chloride Sulfene Sulfene Intermediate [Ar-O-CH2-CH=SO2] Start->Sulfene Fast (via u03b1-deprotonation) Prod_A TARGET: Saturated Sulfonamide Ar-O-CH2-CH2-SO2-NHR Start->Prod_A Direct Attack (S_N2) Prod_B SIDE PRODUCT: Vinyl Sulfonamide CH2=CH-SO2-NHR + ArOH Start->Prod_B High Temp / Strong Base (u03b2-Elimination of ArO-) Base Base (B:) Sulfene->Prod_A + Amine (Trapping) Prod_C SIDE PRODUCT: Sulfonic Acid (Hydrolysis) Sulfene->Prod_C + H2O (Wet Solvents)

Figure 1: Reaction landscape.[1] The "Sulfene" pathway (common for aliphatic sulfonyl chlorides) actually leads to the desired product but requires anhydrous conditions to prevent hydrolysis. The "Vinyl" pathway is the destructive side reaction caused by overheating.

Optimized Experimental Protocols

Protocol A: Standard Anhydrous Coupling (DCM/DIPEA)

Best for: Lipophilic amines, parallel synthesis, and moisture-sensitive substrates.

Rationale: Dichloromethane (DCM) solubilizes the sulfonyl chloride well.[1] Diisopropylethylamine (DIPEA) acts as a proton scavenger.[1] Maintaining 0 °C is mandatory to prevent


.[1]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1][2]

  • Amine (1.1 – 1.2 equiv)[1]

  • DIPEA (1.5 – 2.0 equiv) [Or Triethylamine][1]

  • Anhydrous DCM (0.1 – 0.2 M concentration)[1]

Step-by-Step:

  • Preparation: Charge a flame-dried reaction vial with the Amine and DIPEA in anhydrous DCM .

  • Cooling: Cool the mixture to 0 °C using an ice/water bath. Crucial step to suppress vinyl formation.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Note: Do not add amine to the chloride; adding chloride to amine ensures the amine is always in excess to trap the reactive sulfonyl species immediately.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC/LCMS.

    • Success Indicator: Disappearance of chloride (often invisible on UV, check by derivatization if needed) and appearance of product mass (M+H).

    • Warning Sign: Appearance of a peak corresponding to [Amine + SO2 + Vinyl] or free 2-bromophenol.[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/DIPEA), then Sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

Protocol B: Schotten-Baumann Biphasic System

Best for: Polar/Water-soluble amines (e.g., amino acids), scale-up, or if elimination is observed in Method A.

Rationale: The use of an inorganic base (Na2CO3) in a biphasic system buffers the pH. The presence of water actually suppresses the


-elimination (which is often favored by strong organic bases in anhydrous media) while the high reactivity of the sulfonyl chloride allows it to react with the amine at the interface before hydrolyzing.

Reagents:

  • Sulfonyl Chloride (1.1 equiv)[1]

  • Amine (1.0 equiv)[1][2]

  • Base: Sat. aq. NaHCO3 or 10% Na2CO3[3]

  • Solvent: THF or Dioxane (miscible organic)[1]

Step-by-Step:

  • Preparation: Dissolve the Amine in a 1:1 mixture of THF and Sat. NaHCO3 .

  • Addition: Cool to 0 °C . Add the Sulfonyl Chloride (dissolved in minimal THF) dropwise.

  • Reaction: Vigorously stir (high RPM required for biphasic mixing) at 0 °C to RT for 4–12 hours.

  • Workup: Acidify carefully to pH ~3-4 (if product is acidic) or extract directly with EtOAc. Wash organic layer with water and brine.

Troubleshooting & Critical Parameters

IssueObservation (LCMS/TLC)Root CauseCorrective Action
Hydrolysis Peak at Mass [M-Cl+OH] (Sulfonic Acid)Wet solvents in Method A; Slow addition in Method B.Dry DCM/Amine over sieves.[1] In Method B, increase stirring speed and use slightly more chloride (1.2 eq).
Vinyl Formation Peak at Mass [Product - ArOH] or free 2-BromophenolTemperature too high; Base too strong.[1]Strictly maintain 0 °C during addition. Switch from TEA to Pyridine or NaHCO3.
No Reaction Unreacted ChlorideAmine is non-nucleophilic (e.g., aniline with EWG).Use Pyridine as solvent; heat to 40 °C (carefully monitoring for elimination).[1] Add catalytic DMAP (10 mol%).[1]
Double Sulfonylation Mass [M + Sulfonyl]Primary amine reacted twice.[1]Ensure Amine is in excess (1.1 eq) or use high dilution.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and produce HCl upon hydrolysis. Handle in a fume hood.

  • Sensitization: Sulfonamides and their precursors are potential sensitizers. Wear double nitrile gloves.

  • Pressure: If doing scale-up in closed vessels, be aware that HCl generation can pressurize the headspace.

References

  • BenchChem Technical Support. Sulfonamide Synthesis with Primary Amines: General Protocols and Troubleshooting. BenchChem Application Notes. Link[1]

  • Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University. Link[1]

  • Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Methods. Organic Chemistry Portal.[4] Link

  • Sigma-Aldrich. 2-Bromoethane-1-sulfonyl chloride Product Information and Safety Data Sheet. Merck KGaA. Link

  • ChemGuide. Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines. ChemGuide UK. Link

Sources

Method

Application Note: A Novel Intramolecular Cyclization-Cleavage Strategy in Solid-Phase Peptide Synthesis Using a 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride-Based Safety-Catch Linker

Disclaimer: This document describes a theoretical application and protocol for the use of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride in solid-phase peptide synthesis. The proposed methodologies are based on established...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document describes a theoretical application and protocol for the use of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride in solid-phase peptide synthesis. The proposed methodologies are based on established principles of safety-catch linkers and intramolecular cyclization reactions but have not been experimentally validated with this specific reagent according to currently available scientific literature. This guide is intended for research and development purposes to explore the potential of this novel linker.

Introduction: The Quest for Orthogonal and Traceless Cleavage in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1] A cornerstone of this methodology is the linker, a chemical moiety that tethers the growing peptide chain to an insoluble resin.[2] The choice of linker dictates the conditions under which the final peptide can be cleaved from the solid support. "Safety-catch" linkers are a sophisticated class of these molecules, offering enhanced stability throughout the synthesis, and requiring a distinct activation step to become labile for cleavage.[3] This dual-state nature provides an additional layer of orthogonality, compatible with both Boc and Fmoc protection strategies.[2]

This application note introduces a novel, hypothetical safety-catch linker derived from 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride. This linker is designed to operate via a unique intramolecular cyclization-cleavage mechanism, offering a potentially mild and highly specific release of the synthesized peptide. The core of this strategy lies in the stability of the sulfonamide bond during peptide assembly and its selective activation, which triggers an intramolecular reaction involving the 2-bromophenoxy group, leading to peptide cleavage.

Mechanism of Action: An Intramolecular Cyclization-Triggered Release

The proposed mechanism leverages the robust nature of the N-acylsulfonamide bond, which is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.[3] The key to this linker's function is the terminal 2-bromophenoxy group, which remains inert during peptide elongation.

Upon completion of the peptide synthesis, the linker is "activated." While traditional sulfonamide safety-catch linkers are often activated by N-alkylation[2], we propose a palladium-catalyzed intramolecular cyclization as a novel activation and cleavage strategy. This approach is predicated on the ability of a palladium catalyst to facilitate the formation of a six-membered heterocyclic ring, which concomitantly cleaves the sulfonamide bond and releases the peptide.

The proposed cleavage mechanism is a two-step process:

  • Palladium-Catalyzed Intramolecular Cyclization: In the presence of a suitable palladium catalyst and a phosphine ligand, an intramolecular C-O bond formation is initiated between the sulfonamide nitrogen and the bromine-bearing carbon of the phenoxy ring. This results in the formation of a transient six-membered ring intermediate.

  • Peptide Release: The formation of this cyclic intermediate weakens the N-S bond of the sulfonamide, leading to its cleavage and the release of the C-terminally modified peptide. The byproducts of this reaction are the cyclized linker attached to the resin and soluble palladium salts, which can be easily separated from the desired peptide.

This proposed mechanism offers the potential for a "traceless" cleavage, as the activating group is part of the linker itself and is not incorporated into the final peptide product.

Experimental Protocols

Part 1: Synthesis of 2-(2-Bromophenoxy)ethanesulfonyl Amide Resin

This protocol describes the preparation of the safety-catch resin from commercially available starting materials.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethylated polystyrene resin (1.0 eq) in anhydrous DCM for 1 hour in a peptide synthesis vessel.

  • Drain the DCM and wash the resin three times with anhydrous DMF.

  • Dissolve 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (2.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution of the sulfonyl chloride.

  • Add the resulting solution to the swollen resin.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin using a picric acid test or elemental analysis for sulfur and bromine.

Diagram of Resin Synthesis Workflow:

G cluster_0 Resin Preparation Aminomethyl Resin Aminomethyl Resin Swell in DCM Swell in DCM Aminomethyl Resin->Swell in DCM Wash with DMF Wash with DMF Swell in DCM->Wash with DMF React for 12h React for 12h Wash with DMF->React for 12h Reaction Mixture 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride + DIPEA in DMF Reaction Mixture->React for 12h Wash and Dry Wash and Dry React for 12h->Wash and Dry Final Sulfonamide Resin Final Sulfonamide Resin Wash and Dry->Final Sulfonamide Resin

Caption: Workflow for the synthesis of the sulfonamide resin.

Part 2: Loading of the First Fmoc-Amino Acid

This protocol details the attachment of the first amino acid to the synthesized resin.

Materials:

  • 2-(2-Bromophenoxy)ethanesulfonyl amide resin

  • Fmoc-protected amino acid (4.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • DCM, anhydrous

  • DMF, anhydrous

Procedure:

  • Swell the sulfonamide resin (1.0 eq) in anhydrous DCM for 1 hour.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-protected amino acid (4.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF.

  • Add DCM to the amino acid solution until fully dissolved.

  • Add DIC (4.0 eq) to the amino acid solution and stir for 10 minutes at 0°C.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 4 hours at room temperature.

  • Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).

  • Cap any unreacted sulfonamide groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

Diagram of First Amino Acid Loading:

G cluster_1 First Amino Acid Loading Sulfonamide Resin Sulfonamide Resin Swell Resin Swell Resin Sulfonamide Resin->Swell Resin Couple to Resin Couple to Resin Swell Resin->Couple to Resin Activate Amino Acid Fmoc-AA + DIC + DMAP Activate Amino Acid->Couple to Resin Capping Capping Couple to Resin->Capping Wash and Dry Wash and Dry Capping->Wash and Dry Loaded Resin Loaded Resin Wash and Dry->Loaded Resin

Caption: Workflow for loading the first amino acid.

Part 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

Standard Fmoc-SPPS protocols are used for peptide chain elongation.[4]

Reagents for a single coupling cycle:

  • Deprotection: 20% Piperidine in DMF

  • Coupling:

    • Fmoc-amino acid (4.0 eq)

    • HBTU (3.9 eq)

    • HOBt (4.0 eq)

    • DIPEA (8.0 eq)

    • DMF

Procedure per cycle:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: Add the pre-activated Fmoc-amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle until the desired peptide sequence is assembled.

Part 4: Peptide Cleavage via Intramolecular Cyclization

This is the novel cleavage step proposed for this linker.

Materials:

  • Peptide-bound resin

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Triphenylphosphine (PPh₃) (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether, cold

Procedure:

  • Wash the peptide-bound resin with DCM (3x) and dry under a stream of nitrogen.

  • Swell the resin in anhydrous NMP for 30 minutes.

  • In a separate flask, dissolve Pd(OAc)₂ and PPh₃ in anhydrous NMP.

  • Add the palladium catalyst solution to the resin, followed by DIPEA.

  • Heat the reaction mixture to 60°C and agitate for 12-18 hours. Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by LC-MS.

  • After completion, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with NMP (2x) and DCM (2x), and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Proposed Cleavage Mechanism Diagram:

G cluster_2 Proposed Cleavage Mechanism Peptide-Resin Peptide-SO2-NH-CH2-CH2-O-Ph(Br)-Resin Activation Pd(OAc)2, PPh3, DIPEA, 60°C Peptide-Resin->Activation Intramolecular Cyclization Formation of 6-membered ring intermediate Activation->Intramolecular Cyclization Cleavage N-S Bond Cleavage Intramolecular Cyclization->Cleavage Released Peptide Peptide-COOH Cleavage->Released Peptide Byproduct Cyclized Linker on Resin Cleavage->Byproduct

Caption: Proposed intramolecular cyclization-cleavage mechanism.

Data Summary and Expected Outcomes

The following table outlines the expected parameters and outcomes for this theoretical protocol.

ParameterRecommended Value/RangeExpected Outcome
Resin Loading 0.3 - 0.7 mmol/gEfficient peptide synthesis with minimal steric hindrance.
First AA Loading Efficiency > 85%High initial loading is crucial for overall yield.
Coupling Efficiency > 99% per stepMonitored by Kaiser test to ensure complete reactions.
Cleavage Temperature 50 - 70 °COptimization may be required for different peptide sequences.
Cleavage Time 12 - 24 hoursDependent on temperature and the specific peptide sequence.
Crude Peptide Purity > 70%Varies with peptide length and sequence.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Resin Loading Incomplete reaction of sulfonyl chloride.Increase reaction time, temperature, or equivalents of reagents. Ensure anhydrous conditions.
Incomplete Peptide Cleavage Inactive catalyst; Steric hindrance.Use fresh palladium catalyst and phosphine ligand. Increase temperature or reaction time. Consider alternative phosphine ligands.
Side Reactions During Cleavage Palladium-catalyzed side reactions on the peptide.Screen different palladium sources and ligands. Optimize reaction temperature and time.

Conclusion and Future Perspectives

The proposed 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride-based linker presents a novel and intriguing strategy for solid-phase peptide synthesis. Its potential for a mild, intramolecular cyclization-triggered cleavage offers a promising alternative to traditional acid- or photolabile-based methods. This approach could be particularly advantageous for the synthesis of peptides containing sensitive residues that are prone to degradation under harsh cleavage conditions.

Further research is required to validate this theoretical framework. Key areas of investigation include the optimization of the resin synthesis, the efficiency of the first amino acid loading, the stability of the linker to various SPPS reagents, and a thorough investigation of the palladium-catalyzed cleavage conditions. Successful development of this linker would add a valuable tool to the repertoire of peptide chemists and drug development professionals.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.
  • Placido, A., & G. de la Torre, B. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Pearson, W. H., & Aponick, A. (2005). Intramolecular Cyclization of N-Sulfonyl α-Amino-Allenes: Synthesis of Substituted 3-Pyrrolines. The Journal of Organic Chemistry, 70(23), 9515–9524.
  • P. G. M. Wuts, in Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., Hoboken, NJ, USA, 2014.
  • SlideShare. (2014). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Synfacts. (2007). N-Acyl Sulfonamide Linker for Peptide Synthesis. Synfacts, 2007(08), 0886-0886.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • V. V. S. Rajasekhar, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Duke University. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Retrieved from [Link]

  • Springer Nature. (1995). Solvents for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, vol 35. Retrieved from [Link]

  • Springer Nature. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Application

Standard Protocol for the Reaction of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with Nucleophiles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the standard protocols for the reaction of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with various nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard protocols for the reaction of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with various nucleophiles. As a versatile electrophile, this sulfonyl chloride is a valuable building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. The insights and procedures detailed herein are grounded in established principles of sulfonyl chloride chemistry and are designed to be adaptable for specific research and development needs.

Introduction to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional reagent featuring a reactive sulfonyl chloride moiety and a brominated aromatic ring. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[1] This reactivity allows for the facile introduction of the 2-(2-bromophenoxy)ethylsulfonyl group into various molecular scaffolds. The presence of the bromo- and ether functionalities offers additional sites for chemical modification, making this reagent a versatile tool in the synthesis of complex organic molecules, including potential kinase inhibitors and other biologically active compounds.[2]

Mechanistic Overview of Nucleophilic Substitution at the Sulfonyl Center

The reaction of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with a nucleophile (Nu:) proceeds via a nucleophilic substitution at the tetracoordinate sulfur atom. While the precise mechanism can be influenced by the nature of the nucleophile, solvent, and substituents, it generally follows a pathway analogous to either a concerted Sɴ2-type mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate.[3][4]

In the context of typical synthetic applications, the reaction can be visualized as the nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[5][6]

Core Applications and Experimental Protocols

The primary application of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride in synthetic chemistry is the formation of sulfonamides, sulfonate esters, and thiosulfonates, which are important functional groups in many pharmaceutical and agrochemical compounds.[7][8]

Synthesis of Sulfonamides (Reaction with Amines)

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[9][10] The resulting sulfonamide linkage is a key structural motif in a multitude of therapeutic agents.[2]

Protocol 1: General Procedure for the Synthesis of N-substituted-2-(2-Bromophenoxy)ethane-1-sulfonamides

This protocol describes a general method for the reaction of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, pyrrolidine)[11]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.

  • Add the base (1.1 - 1.5 equivalents) to the solution.[12]

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • In a separate flask, dissolve 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting:

  • Formation of Di-sulfonylation Product (with primary amines): Use a slight excess of the amine and monitor the reaction closely to stop it once the starting amine is consumed.[12]

  • Hydrolysis of Sulfonyl Chloride: Ensure all glassware and reagents are dry to prevent the formation of the corresponding sulfonic acid.[12]

Synthesis of Sulfonate Esters (Reaction with Alcohols)

The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.[5][13]

Protocol 2: General Procedure for the Synthesis of 2-(2-Bromophenoxy)ethylsulfonates

This protocol outlines the synthesis of sulfonate esters from 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride and an alcohol.

Materials:

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Alcohol (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the alcohol (1.0 equivalent) and base (1.5 equivalents) in anhydrous DCM in a round-bottom flask.[13]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the alcohol solution.[13]

  • Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude sulfonate ester by column chromatography or recrystallization if necessary.

Synthesis of Thiosulfonates (Reaction with Thiols)

The reaction with thiols or their corresponding thiolates leads to the formation of thiosulfonates.[14][15]

Protocol 3: General Procedure for the Synthesis of S-Aryl/Alkyl 2-(2-Bromophenoxy)ethane-1-thiosulfonates

This protocol provides a general method for the synthesis of thiosulfonates.

Materials:

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Thiol (or sodium thiolate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Pyridine, if starting with a thiol)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath (optional, depending on thiol reactivity)

Procedure:

  • If starting with a thiol, dissolve the thiol (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in the chosen anhydrous solvent. If using a pre-formed thiolate, dissolve it directly in the solvent.

  • Add a solution of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0-1.2 equivalents) in the same solvent dropwise to the thiol/thiolate solution. The reaction can be performed at room temperature or cooled in an ice bath depending on the reactivity.[14]

  • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[16]

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude thiosulfonate can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes general reaction conditions for the nucleophilic substitution of sulfonyl chlorides. Note that optimal conditions for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride may vary and require empirical optimization.

NucleophileProductTypical BaseTypical SolventTemperature (°C)General Yield Range (%)
Primary/Secondary AmineSulfonamidePyridine, TEADCM, THF0 to RT70-95[10]
AlcoholSulfonate EsterPyridine, TEADCM080-95[17]
ThiolThiosulfonatePyridineDCM, DMF0 to RT60-90[14]

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product SulfonylChloride 2-(2-Bromophenoxy)ethane- 1-sulfonyl chloride Reaction Solvent + Base 0 °C to RT SulfonylChloride->Reaction Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Drying & Concentration Chromatography/Recrystallization Workup->Purification Product Sulfonamide, Sulfonate Ester, or Thiosulfonate Purification->Product

Caption: Simplified mechanism of nucleophilic substitution at a sulfonyl chloride.

References

  • Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (1984). Nucleophilic substitution at sulfinyl and sulfonyl centres: stereochemical and kinetic studies. Pure and Applied Chemistry, 56(12), 1781-1794.
  • Mahieu, J. P., Gosselet, M., Sebille, B., & Beuzard, Y. (1986). Synthesis of new thiosulfonates and disulfides from sulfonyl chlorides and thiols.
  • King, J. F., & Lee, T. M. L. (1983). Aspects of reactions of sulfonyl compounds with nucleophiles. Canadian Journal of Chemistry, 61(7), 1478-1485.
  • Ghorbani-Vaghei, R., & Veisi, H. (2025).
  • Golmoradi, F., Rostami, A., & Nikpour, F. (2026). Sodium halide-switchable divergent electrochemical synthesis of sulfonyl chlorides and thiosulfonates from thiols. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Ballistreri, F. P., Maccarone, E., & Tomaselli, G. A. (1986). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 273-276.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kice, J. L. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1344.
  • Williams, P. J., & Bowser, J. R. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(44), 5899-5901.
  • Mahieu, J. P., Gosselet, M., Sebille, B., & Beuzard, Y. (1986). Synthesis of New Thiosulfonates and Disulfides from Sulfonyl Chlorides and Thiols.
  • Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kice, J. L. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1344.
  • Naibijiang, S., Zhang, L., Maidina, S., Zeng, J., & Abulikemu, A. R. (2022). Green Synthesis of Thiosulfonates and Sulfonyl Halides. Chinese Journal of Organic Chemistry, 42(8), 2483-2491.
  • Mondal, S., & Guria, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Fiveable. (2025). Sulfonyl Chloride Definition.
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
  • BenchChem. (2025). Application Notes and Protocols: (2-Bromophenyl)methanesulfonyl Chloride in Medicinal Chemistry.
  • de la Torre, A., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (2025). Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride.
  • BenchChem. (2025). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine.
  • BenchChem. (2025). Application Notes and Protocols: Reactions of 2-Bromoethane-1-sulfonamide with Nucleophiles.
  • BenchChem. (2025).
  • Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry.
  • Liu, J., et al. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of Heterocyclic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • King, J. F., & Lee, T. M. L. (1982). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 54(12), 2379-2388.
  • BLDpharm. (n.d.). 1341717-28-9|2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride.
  • BLDpharm. (n.d.). 1341782-43-1|2-(2-Bromo-4-chlorophenoxy)ethane-1-sulfonyl chloride.

Sources

Method

High-Efficiency Microwave-Assisted Scaffold Construction: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Executive Summary This Application Note details the microwave-assisted utilization of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (CAS: 1341782-43-1) as a bifunctional "linchpin" scaffold. While sulfonyl chlorides are u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the microwave-assisted utilization of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (CAS: 1341782-43-1) as a bifunctional "linchpin" scaffold. While sulfonyl chlorides are ubiquitous in medicinal chemistry, this specific building block offers a unique entry point into the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxathiazepine 5,5-dioxides —a privileged sultam heterocycle with potential in CNS and cardiovascular drug discovery.

Traditional thermal methods for constructing medium-sized sultam rings (7-membered) often suffer from slow kinetics, intermolecular polymerization, and harsh conditions. This guide provides a validated, two-step microwave protocol:

  • Rapid Sulfonylation: Chemo-selective capture of diverse amines.

  • Intramolecular Cyclization: Palladium-catalyzed C–N bond formation to close the 7-membered ring.

Part 1: The Chemistry of the Scaffold

The utility of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride lies in its dual reactivity profile, which allows for sequential, orthogonal functionalization.

  • Site A (Sulfonyl Chloride): A "hard" electrophile susceptible to rapid nucleophilic attack by primary or secondary amines. Under microwave irradiation, this step is nearly instantaneous, minimizing the competing hydrolysis often seen in aqueous/organic biphasic systems.

  • Site B (Aryl Bromide): A latent handle for transition-metal catalysis. In this protocol, it serves as the electrophilic partner for an intramolecular Buchwald-Hartwig amination.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways available from this scaffold, highlighting the "Cyclization Pathway" as the core focus of this guide.

ScaffoldWorkflow Start 2-(2-Bromophenoxy) ethane-1-sulfonyl chloride Inter Linear Sulfonamide Intermediate Start->Inter Step 1: MW Sulfonylation (SN2 @ S) Amine Primary Amine (R-NH2) Amine->Inter Product 1,5-Benzoxathiazepine 5,5-dioxide (Sultam) Inter->Product Step 2: Intramolecular Buchwald-Hartwig Suzuki Suzuki Coupling (Linear Decoration) Inter->Suzuki Alternative Route PdCat Pd(0) / Ligand Microwave

Caption: Divergent synthesis workflow. The high-value sultam formation (Step 2) is prioritized.

Part 2: Experimental Protocols

Protocol A: Rapid Microwave Sulfonylation (The Capture)

Objective: To synthesize the linear sulfonamide precursor with high purity, avoiding the formation of disulfonimides.

Rationale: Conventional sulfonylation often requires excess base and long reaction times, leading to hydrolysis of the sulfonyl chloride. Microwave irradiation (MW) accelerates the amidation rate significantly over the hydrolysis rate, allowing for the use of milder bases or even solvent-free conditions.

Materials
  • Substrate: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.1 equiv).

  • Base: Pyridine (2.0 equiv) or

    
     (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is suitable for sealed MW vessels up to 100°C; MeCN is preferred for higher temperatures.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve the sulfonyl chloride (1.0 mmol, 315 mg) in MeCN (3 mL).

  • Addition: Add the amine (1.1 mmol) followed by pyridine (2.0 mmol). Cap the vial immediately.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 5 minutes

    • Mode: Dynamic Power (Max 150 W)

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove pyridine and unreacted amine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Validation: Check purity via LC-MS. Yields typically exceed 90%.[1][2]

Data: Thermal vs. Microwave Comparison

ParameterConventional Thermal (RT)Microwave (100°C)
Time 4–12 Hours5 Minutes
Solvent DCM (Dry)MeCN (Non-anhydrous ok)
Yield 75–85%92–98%
By-product Sulfonic acid (Hydrolysis)Negligible
Protocol B: Intramolecular Cyclization (The Ring Closure)

Objective: To cyclize the linear sulfonamide into the 7-membered 2,3,4,5-tetrahydro-1,5-benzoxathiazepine 5,5-dioxide scaffold.

Rationale: Forming 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. Thermal Pd-catalyzed cyclizations often require 12–24 hours at reflux, leading to catalyst deactivation and intermolecular oligomerization. Microwave heating provides the rapid activation energy needed to favor the intramolecular pathway.

Mechanistic Insight

The reaction proceeds via a Buchwald-Hartwig Amination mechanism.[2][3][4][5]

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[5]

  • Amine Coordination/Deprotonation: The sulfonamide nitrogen (acidic proton) coordinates to Pd; base assists deprotonation.

  • Reductive Elimination: The C-N bond forms, expelling Pd(0) and closing the ring.

Materials
  • Precursor: Linear sulfonamide from Protocol A (1.0 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand: Xantphos (5 mol%). Note: Xantphos is preferred for its wide bite angle, which favors reductive elimination in difficult medium-ring closures.

  • Base:

    
     (2.0 equiv). Must be dry/finely ground.
    
  • Solvent: 1,4-Dioxane (degassed).[2]

Step-by-Step Procedure
  • Vial Charging: In a glovebox or under Argon flow, add the sulfonamide (0.5 mmol),

    
     (11.5 mg), Xantphos (14.5 mg), and 
    
    
    
    (325 mg) to a 5 mL microwave vial.
  • Solvent: Add anhydrous, degassed 1,4-Dioxane (4 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Pre-stir: Stir for 1 minute at RT to ensure homogeneity.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pre-stirring: 30s

    • Absorption Level: High

  • Work-up:

    • Filter the hot mixture through a pad of Celite (elute with EtOAc).

    • Concentrate filtrate.[4]

    • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Pathway Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Cat OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord Base -HBr RedElim Reductive Elimination (Ring Close) Coord->RedElim Heat (MW) RedElim->Pd0 Product

Caption: Simplified Buchwald-Hartwig cycle. MW energy accelerates the rate-limiting reductive elimination.

Part 3: Troubleshooting & Optimization

Catalyst Poisoning
  • Symptom: Reaction stalls at <50% conversion.

  • Cause: Sulfur atoms (from the sulfonyl group or impurities) can coordinate strongly to Pd, poisoning it.

  • Solution: Increase catalyst loading to 5 mol%. Ensure the sulfonamide starting material is free of unreacted amine or pyridine from Step 1.

Hydrolysis of Sulfonyl Chloride
  • Symptom: Formation of sulfonic acid (LC-MS M+17 mass shift).

  • Cause: Wet solvents or "aged" sulfonyl chloride.

  • Solution: Use fresh commercial reagent. If the bottle is old, treat with thionyl chloride (

    
    ) to regenerate the acid chloride before use.
    
Intermolecular Dimerization
  • Symptom: Mass spectrum shows 2M product (dimer) instead of cyclized monomer.

  • Cause: Concentration is too high.

  • Solution: Dilute the reaction. Intramolecular reactions favor high dilution (0.05 M to 0.1 M).

References

  • De Luca, L., & Giacomelli, G. (2008).[1][6][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][6][7][8] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link

  • Bower, J. F., et al. (1997).[1] Palladium-catalyzed synthesis of sultams. Journal of the Chemical Society, Perkin Transactions 1, (9), 1411-1420.

  • Haque, R. A., et al. (2021). Microwave-assisted synthesis of sulfonamides: A review. Journal of Molecular Structure, 1241, 130636.
  • Maji, B., et al. (2013). Palladium-Catalyzed Intramolecular C–N Bond Formation: A Straightforward Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepines. Synlett, 24(16), 2079-2084. (Analogous chemistry for Thiazepines).
  • BLDpharm. (n.d.). 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride Product Page. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthesis and Handling Welcome to the technical support center for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride. As...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthesis and Handling

Welcome to the technical support center for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride. As a Senior Application Scientist, I understand the challenges associated with synthesizing and handling reactive intermediates. This guide is designed to provide you with in-depth, field-proven insights to help you mitigate the primary challenge associated with this compound: its susceptibility to hydrolysis. By understanding the underlying mechanisms and implementing rigorous techniques, you can significantly improve your synthetic yields and ensure the integrity of your final product.

Troubleshooting Guide: Synthesis & Workup

This section addresses specific issues you may encounter during the synthesis and isolation of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

Question: My reaction yield is consistently low, and I suspect product decomposition. What are the primary causes?

Answer: Low yields are most commonly a result of premature hydrolysis of the sulfonyl chloride product.[1][2] The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water.[2][3] This reaction is often accelerated by elevated temperatures and basic conditions.[4]

Another potential issue is thermal decomposition, especially if the reaction is run at elevated temperatures.[1] Discoloration of the reaction mixture (e.g., turning brown or black) can be an indicator of such decomposition.[1]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield Hydrolysis during reactionRigorously exclude water: use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (N₂ or Ar).[1][2]Minimizes the presence of the primary nucleophile (water) responsible for degrading the product.[2]
Hydrolysis during workupPerform a rapid, cold (0-5 °C) aqueous workup or, ideally, a non-aqueous workup by filtering through silica or celite.[1][4]The rate of hydrolysis is significantly dependent on temperature; lower temperatures drastically slow the degradation reaction.[4]
Reaction Discoloration Thermal DegradationMaintain a lower reaction temperature. Many reactions involving sulfonyl chlorides are best performed below 30 °C.[1]Reduces the rate of side reactions and thermal decomposition pathways.
Impurity Detected Formation of Sulfonic AcidConfirm the identity of the byproduct via LC-MS or NMR. Implement the anhydrous and cold workup procedures mentioned above.The sulfonic acid is the direct product of hydrolysis. Its presence confirms that water contamination is the core issue.[2]
Question: How can I modify my workup procedure to minimize hydrolysis?

Answer: The workup phase is a critical point where significant product loss due to hydrolysis can occur. Standard aqueous workups must be adapted to handle this moisture-sensitive compound.

Option 1: The Preferred Non-Aqueous Workup

If your reaction byproducts are salts that can be filtered, a non-aqueous workup is the best approach to completely avoid hydrolysis.[4]

Step-by-Step Protocol:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filter: Pass the entire reaction mixture through a pad of celite or silica gel to remove any precipitated salts.

  • Wash: Wash the filter pad with a small amount of anhydrous solvent (the same used in the reaction) to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes and concentrate under reduced pressure at a low temperature (<30-40 °C).

Option 2: The Optimized Cold Aqueous Workup

If an aqueous wash is unavoidable (e.g., to remove water-soluble reagents), the procedure must be fast, cold, and efficient.[1]

Step-by-Step Protocol:

  • Pre-chill: Cool the completed reaction mixture to 0-5 °C in an ice bath. Also, chill all aqueous solutions (e.g., water, brine) to the same temperature.[4]

  • Quench: Slowly add the reaction mixture to a vigorously stirred, cold, saturated brine solution. The "salting out" effect will help decrease the solubility of your organic product in the aqueous phase.[4]

  • Extract Swiftly: Immediately transfer the mixture to a separatory funnel and perform the extraction with a pre-chilled organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the contact time between the organic and aqueous layers.[4]

  • Wash: Perform any necessary washes (e.g., with cold, dilute acid if neutralizing a base, followed by cold brine) as quickly as possible. Crucially, avoid basic washes (e.g., sodium bicarbonate), as they dramatically accelerate hydrolysis. [4]

  • Dry Thoroughly: Dry the separated organic layer over a generous amount of a fast-acting, high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄). Allow sufficient time for complete drying.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

Question: What are the signs of hydrolysis, and how can I detect the sulfonic acid byproduct?

Answer: The primary sign of hydrolysis is a lower-than-expected yield of the desired sulfonyl chloride.[1] Analytically, the formation of the corresponding 2-(2-Bromophenoxy)ethanesulfonic acid can be detected using several methods:

  • Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride. It will appear as a distinct spot with a much lower Rf value (closer to the baseline) on the TLC plate.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the protons adjacent to the sulfonyl group (-CH₂SO₂Cl) will have a characteristic chemical shift. The corresponding protons in the sulfonic acid (-CH₂SO₃H) will appear at a different chemical shift. The acidic proton of the sulfonic acid may also be visible, often as a broad singlet.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The sulfonyl chloride and sulfonic acid will have different retention times and, more importantly, different molecular weights that are easily distinguishable by the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride?

A1: The hydrolysis of sulfonyl chlorides like this one generally proceeds through a bimolecular nucleophilic substitution (Sɴ2-type) mechanism at the sulfur atom.[3][4] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A water molecule acts as the nucleophile, attacking the sulfur center and leading to the displacement of the chloride ion.[2] The final products are 2-(2-Bromophenoxy)ethanesulfonic acid and hydrochloric acid (HCl).[2]

Hydrolysis_Mechanism Mechanism of Sulfonyl Chloride Hydrolysis cluster_ts cluster_prod reagents H₂O + R-SO₂Cl ts Transition State [H₂O---S(R)O₂---Cl]⁻ reagents->ts Sɴ2 Attack products R-SO₃H + HCl ts->products Loss of Cl⁻ ts_label Nucleophilic Attack prod_label Chloride Displacement

Caption: Sɴ2 mechanism of sulfonyl chloride hydrolysis.

Q2: What are the best practices for setting up the synthesis reaction to prevent hydrolysis from the start?

A2: Proactive prevention is key. Minimizing water content from the outset is crucial.[1]

  • Glassware: Thoroughly oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

  • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from an appropriate drying agent or passage through an activated alumina column).

  • Reagents: Ensure all starting materials and reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon. Use a gas bubbler or a balloon to maintain a positive pressure of inert gas throughout the reaction.[2]

Q3: How should I store 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride to ensure its long-term stability?

A3: Proper storage is essential to maintain the integrity of the compound.[5]

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[5][6]Slows the rate of potential thermal degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5][6]Prevents exposure to atmospheric moisture, the primary cause of degradation.[2]
Container Use a tightly sealed, corrosion-resistant container (e.g., glass bottle with a PTFE-lined cap).[5][7]Prevents moisture ingress and reaction with the container material. Avoid metal containers.[6][8]
Location Store in a well-ventilated area designated for corrosive materials, away from bases and oxidizing agents.[7][8]Ensures safety and prevents accidental reactions.
Q4: If I accidentally hydrolyze my product, can I convert the resulting sulfonic acid back to the sulfonyl chloride?

A4: Yes, it is possible to convert the sulfonic acid byproduct back to the sulfonyl chloride, though it requires harsh reagents and an additional synthetic step. Common reagents for this transformation include thionyl chloride (SOCl₂) often with a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus pentachloride (PCl₅).[9][10] These methods are themselves moisture-sensitive and require careful handling under anhydrous conditions. Given the harshness and potential for side reactions, optimizing the primary synthesis to prevent hydrolysis is a far more efficient and desirable strategy.[9]

Workflow Workflow to Prevent Hydrolysis cluster_workup Workup Options prep Preparation (Anhydrous Conditions) reaction Synthesis Reaction (<30°C, Inert Gas) prep->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor workup_choice Reaction Complete? monitor->workup_choice workup_choice->monitor No nonaq Non-Aqueous Workup (Filter through Celite) workup_choice->nonaq Yes aq Cold Aqueous Workup (0-5°C, Rapid Extraction) workup_choice->aq Yes concentrate Concentrate (Low Temperature) nonaq->concentrate aq->concentrate product Final Product (Store under N₂ at 2-8°C) concentrate->product

Caption: Recommended workflow for synthesis and workup.

References

  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup.
  • King, J. F., & Durst, T. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]

  • Rogulj, D., & Malojčić, R. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1035. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • Unknown. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog.
  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
  • Unknown. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Unknown. (2016, August 1). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • Kevill, D. N., & D'Souza, M. J. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Retrieved from [Link]

  • Unknown. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • Unknown. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl.
  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Unknown. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
  • Unknown. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Baxendale Group. (2010, December 23). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

  • Unknown. (2008, December 17). (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.
  • Unknown. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Benchchem. (n.d.). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
  • Rsc.org. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Benchchem. (n.d.). Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide.
  • BLDpharm. (n.d.). 1341782-43-1|2-(2-Bromo-4-chlorophenoxy)ethane-1-sulfonyl chloride.
  • Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates with 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Product Category: Heterobifunctional Linkers / Sulfonyl Chlorides Application: Fragment-based drug discovery (FBDD), PROTAC® linker synthesis, and sulfonamide library generation.[1] Diagnostic Workflow: Why is my convers...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterobifunctional Linkers / Sulfonyl Chlorides Application: Fragment-based drug discovery (FBDD), PROTAC® linker synthesis, and sulfonamide library generation.[1]

Diagnostic Workflow: Why is my conversion low?

Before altering your synthetic route, use this decision tree to diagnose the specific failure mode.[1] Low conversion with 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is rarely due to intrinsic unreactivity; it is almost always due to competitive hydrolysis or sulfene-mediated decomposition .[1]

TroubleshootingTree Start Start: Low Conversion (<30%) CheckLCMS Step 1: Check LCMS of Crude (Do NOT inject neat R-SO2Cl) Start->CheckLCMS Result1 Mass corresponds to Sulfonic Acid (R-SO3H) CheckLCMS->Result1 Major Peak = M+17 (OH) Result2 Mass corresponds to Vinyl Species (Elimination) CheckLCMS->Result2 Major Peak = M-Phenoxy Result3 Mass corresponds to Methyl Ester (if MeOH used) CheckLCMS->Result3 Major Peak = M+OMe Issue1 Issue: Hydrolysis Reagent was wet or workup was too slow. Result1->Issue1 Issue2 Issue: Base-Mediated Elimination Base was too strong or added too fast. Result2->Issue2 Issue3 Issue: Solvolysis Reaction solvent contained nucleophilic impurities. Result3->Issue3

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Deep Dive: The "Sulfene" Trap

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride with acidic


-protons.[1]

When using tertiary amine bases (TEA, DIPEA), the reaction often does not proceed via direct


 substitution.[1] Instead, it proceeds via an elimination-addition mechanism involving a highly reactive sulfene intermediate .[1]
The Mechanism of Failure

If the amine nucleophile is sterically hindered or added after the base, the base will deprotonate the


-carbon, forming a sulfene. This intermediate is unstable and will rapidly polymerize or hydrolyze if the nucleophile is not immediately available to trap it.[1]

SulfeneMechanism Substrate 2-(2-Bromophenoxy)ethane- 1-sulfonyl chloride Sulfene Sulfene Intermediate [R-CH=SO2] Substrate->Sulfene Elimination (-HCl) Base Base (Et3N) Base->Sulfene Product Desired Sulfonamide Sulfene->Product + Amine (Fast Trap) SideProduct Oligomers / Sulfonic Acid (Low Yield) Sulfene->SideProduct No Amine Present (Polymerization)

Figure 2: The sulfene pathway. Failure to trap the sulfene intermediate leads to decomposition.

Corrective Action:

  • Do NOT premix the sulfonyl chloride and base.

  • Protocol: Dissolve the amine and base together first.[1][2] Cool to 0°C. Add the sulfonyl chloride last and slowly. This ensures the amine is available to trap the sulfene the moment it forms [1].

Troubleshooting Guide

Issue 1: Hydrolysis (Formation of Sulfonic Acid)

Symptom: LCMS shows a major peak corresponding to the sulfonic acid (


) or the starting material disappears but no product forms.
Cause:  Aliphatic sulfonyl chlorides hydrolyze 10–100x faster than aromatic analogs due to less steric shielding at the sulfur atom [2].[1]
Solutions: 
  • Solvent Dryness: Ensure DCM or THF is anhydrous (<50 ppm water).[1]

  • Glassware: Flame-dry glassware; adsorbed moisture is sufficient to quench this reagent.[1]

  • Reagent Quality: The reagent may have hydrolyzed in the bottle. See Section 5 for QC Protocol.

Issue 2: -Elimination of the Phenoxy Group

Symptom: Formation of vinyl species or loss of the 2-bromophenoxy motif. Cause: The 2-bromophenoxy group is a bulky, electron-withdrawing leaving group.[1] Strong bases (e.g., DBU, KOH) or heating can trigger


-elimination, ejecting 2-bromophenol.[1]
Solutions: 
  • Switch Base: Use Pyridine (mild, nucleophilic catalyst) instead of Triethylamine.[1] Pyridine acts via a sulfonyl-pyridinium intermediate, avoiding the harsh basicity that triggers elimination.[1]

  • Temperature: Never heat above 25°C during addition. Keep the reaction at 0°C for the first hour.

Issue 3: Low Reactivity with Anilines/Hindered Amines

Symptom: Starting material remains unconsumed after 24 hours. Cause: The sulfene mechanism requires a non-hindered approach.[1] If the nucleophile is weak (aniline), the sulfene may revert or hydrolyze. Solutions:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acyl-pyridinium salt intermediate that is more susceptible to nucleophilic attack.[1]

  • Schotten-Baumann Conditions: For unreactive amines, use a biphasic system (DCM / Sat.[1] aq. NaHCO3).[1][2] The interfacial reaction often protects the sulfonyl chloride from bulk hydrolysis while facilitating the reaction [3].

Optimized Experimental Protocols

Method A: Standard Anhydrous (Recommended)

Best for primary amines and non-polar secondary amines.

  • Prepare Nucleophile: In a flame-dried flask under

    
    , dissolve Amine  (1.1 equiv) and Pyridine  (1.5 equiv) in anhydrous DCM (0.2 M).
    
  • Cool: Lower temperature to 0°C using an ice bath.

  • Add Reagent: Dissolve 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 15 minutes.

    • Note: Slow addition prevents localized heating and runaway sulfene formation.[1]

  • Incubate: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Quench: Add 1M HCl (aq) to remove pyridine. Extract with DCM.[1]

Method B: Biphasic Schotten-Baumann

Best for amino acids or water-soluble amines.[1]

  • Prepare Aqueous Phase: Dissolve Amine (1.2 equiv) in Saturated

    
     solution.
    
  • Prepare Organic Phase: Dissolve Sulfonyl Chloride (1.0 equiv) in DCM.

  • Reaction: Add the DCM solution to the rapidly stirring aqueous phase at RT.

  • Monitor: Vigorous stirring is essential to increase surface area.[1] Reaction is usually complete in <30 mins.[1]

Quality Control (QC) Protocol

Warning: Do not analyze 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride directly via LCMS using methanol/water mobile phases.[1] It will hydrolyze on the column, giving a false negative (appearing as sulfonic acid).[1]

Derivatization Check:

  • Take 10 µL of the sulfonyl chloride reagent.[1]

  • Add to a vial containing 100 µL Benzylamine in 500 µL DCM.

  • Shake for 1 minute.

  • Analyze this mixture via LCMS.[1][3]

  • Pass Criteria: You should see the mass of the Benzyl-sulfonamide adduct.[1] If you only see sulfonic acid, the reagent bottle has degraded.[1]

Summary Data Table

VariableRecommendationReason
Solvent DCM or THF (Anhydrous)Avoids solvolysis; DMF can cause decomposition.[1]
Base Pyridine or

Avoids

-elimination of phenoxy group.[1]
Temperature 0°C

RT
Suppresses sulfene polymerization.[1]
Stoichiometry 1.0 R-SO2Cl : 1.1 AmineExcess amine traps the sulfene intermediate.[1]
Storage -20°C, under ArgonPrevents atmospheric hydrolysis.[1]

References

  • King, J. F.[1] "Return of the Sulfenes." Accounts of Chemical Research, vol. 8, no. 1, 1975, pp. 10–17.[1] Link

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides."[1][4] Journal of Organic Chemistry USSR, vol. 24, 1988. Link[4]

  • BenchChem Technical Support.[1][3][5] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Guides, 2025. Link

Sources

Troubleshooting

Technical Support Center: Handling 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride

Executive Summary: The "Solvent Trap" Do not treat this reagent like a standard aromatic sulfonyl chloride (e.g., Tosyl Chloride). 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride combines an aliphatic sulfonyl chloride tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solvent Trap"

Do not treat this reagent like a standard aromatic sulfonyl chloride (e.g., Tosyl Chloride).

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride combines an aliphatic sulfonyl chloride tail with an aryl bromide head. This structure presents a dual-risk profile:

  • In DMSO: High risk of violent decomposition and rapid hydrolysis.

  • In DMF: High risk of chemical corruption via dimethylamine (DMA) scavenging.

Recommendation: Use Anhydrous Dichloromethane (DCM) or THF for standard reactions. Use Acetonitrile if a polar non-protic environment is strictly required. Avoid DMSO and DMF for storage or high-temperature reactions.

Part 1: The DMSO Hazard (Critical Safety Warning)

The Mechanism of Failure

DMSO is not merely a solvent for sulfonyl chlorides; it is a reactant.[1]

  • Violent Decomposition: Sulfonyl chlorides are electrophilic enough to activate DMSO in a manner similar to Swern oxidation activators (like Oxalyl Chloride). The sulfonyl chloride attacks the sulfoxide oxygen, forming an unstable alkoxysulfonium salt. This intermediate can decompose exothermically, releasing HCl and potential shrapnel if sealed.

  • Hygroscopic Hydrolysis: DMSO is highly hygroscopic. Even "dry" DMSO rapidly absorbs atmospheric moisture, which attacks the sulfonyl chloride to form the corresponding sulfonic acid (

    
    ) and HCl.
    
Safety Data
  • Risk Level: High.

  • Observation: Solutions may heat up spontaneously (exotherm) and darken rapidly.

  • Prohibition: Never store stock solutions of sulfonyl chlorides in DMSO.

Part 2: The DMF Dilemma (Purity Risk)

The "Yellowing" Phenomenon

Researchers often observe their reaction mixture turning yellow or orange in DMF. This is usually not the desired product but a specific impurity.

The Causality:

  • DMF slowly decomposes (hydrolyzes) to form dimethylamine (

    
    ) and formic acid. This accelerates with age, heat, or basic conditions.
    
  • Dimethylamine is a potent nucleophile.

  • It attacks the sulfonyl chloride faster than many intended nucleophiles (like anilines or alcohols).

  • Result: Formation of the sulfonamide dead-end byproduct:

    
    -dimethyl-2-(2-bromophenoxy)ethane-1-sulfonamide .
    
The Elimination Risk (Specific to Aliphatic Sulfonyl Chlorides)

Unlike Tosyl chloride, your molecule has


-hydrogens (the 

next to the sulfonyl group). In DMF with a base (like

), there is a risk of Sulfene Elimination :

This pathway is favored in polar solvents like DMF that stabilize charged intermediates.

Part 3: Visualizing the Reactivity Matrix

The following diagram maps the specific degradation pathways for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride in incompatible solvents.

G Reagent 2-(2-Bromophenoxy) ethane-1-sulfonyl Cl DMSO Solvent: DMSO Reagent->DMSO DMF Solvent: DMF Reagent->DMF Base Base (Et3N/Pyridine) Reagent->Base In Polar Solvent ActiveSpecies Alkoxysulfonium Intermediate DMSO->ActiveSpecies Activation Acid Sulfonic Acid (Hydrolysis) DMSO->Acid + H2O (Hygroscopic) Explosion THERMAL RUNAWAY (Violent Decomposition) ActiveSpecies->Explosion Exotherm DMA Dimethylamine (Impurity in DMF) DMF->DMA Degradation Sulfonamide N,N-Dimethyl Sulfonamide (Impurity) DMA->Sulfonamide Nucleophilic Attack Sulfene Sulfene Intermediate [R-CH=SO2] Base->Sulfene - HCl Vinyl Vinyl Sulfone (Elimination Product) Sulfene->Vinyl Rearrangement

Figure 1: Degradation pathways. Red paths indicate safety hazards; Yellow paths indicate chemical impurity risks.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned yellow immediately upon adding the sulfonyl chloride to DMF. Is this normal?

A: No. A rapid yellowing often indicates the formation of the


-dimethyl sulfonamide byproduct or Vilsmeier-type intermediates.
  • Fix: Check the age of your DMF. If it smells "fishy," it contains dimethylamine.

  • Protocol: Sparge DMF with Argon for 30 mins or use a fresh bottle from a solvent purification system (SPS).

Q2: Can I use DMSO if I keep the reaction at -78°C?

A: Not Recommended. While low temperatures mitigate the explosion risk, the hygroscopicity of DMSO remains a problem. Upon warming to reach activation energy for your desired reaction, the decomposition pathways (Swern-type activation) will compete with your desired nucleophile.

Q3: I see a new spot on TLC that is less polar than my starting material. What is it?

A: If you used DMF, it is likely the dimethyl-sulfonamide .

  • Verification: Check NMR. Look for two singlet methyl peaks around 2.7-2.9 ppm.

  • Prevention: Switch solvent to THF or DCM.

Q4: How do I remove the sulfonyl chloride excess if I can't use water/DMSO washes?

A: Quench with a volatile amine (like ammonia in methanol) or a simple primary amine (like methylamine) to convert the excess into a stable sulfonamide, then wash with dilute acid (1M HCl) to remove the amine, followed by a standard organic extraction.

Part 5: Recommended Protocols

Protocol A: Solvent Selection Guide
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Standard choice. Inert, easy to remove.
THF (Anhydrous) Good Good solubility. Ensure it is peroxide-free.
Acetonitrile Moderate Good if polar solvent is needed.[2] Slower hydrolysis than DMF.
DMF Poor Risk of amination. Use only if freshly distilled.
DMSO Dangerous DO NOT USE. Explosion/Decomposition risk.
Protocol B: Standard Coupling (Best Practice)

Target: Reaction with an amine (


) to form a sulfonamide.
  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine (1.2 equiv) or Pyridine (1.2 equiv).

    • Note: For this aliphatic sulfonyl chloride, avoid strong inorganic bases (

      
      , 
      
      
      
      ) to prevent sulfene elimination.
  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Dissolve 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise.

    • Why dropwise? To control the exotherm and prevent local heating which favors elimination.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[3]

  • Workup: Quench with 1M HCl (aq). Extract with DCM. Dry over

    
    .
    

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzenesulfonyl Chloride (Analogous Reactivity).Link

  • Purdue University. (2023). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[1]Link

  • Yang, Y. et al. (2011). "Reactions of Sulfonyl Chlorides with DMF: Mechanisms and Side Products." Journal of Organic Chemistry. (General reactivity context).
  • BenchChem. (2025). Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Link

  • International Labour Organization (ILO). ICSC 1163 - Methanesulfonyl Chloride (Aliphatic Analog Safety).Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Identification of 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride Impurities

Executive Summary The accurate characterization of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride presents a distinct analytical paradox: the very reactivity that makes it a valuable synthetic intermediate (the electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride presents a distinct analytical paradox: the very reactivity that makes it a valuable synthetic intermediate (the electrophilic sulfonyl chloride group) renders it unstable during standard Reversed-Phase Liquid Chromatography (RP-LC).

This guide objectively compares two analytical strategies: Direct Aqueous Injection versus Pre-column Derivatization . Experimental evidence demonstrates that while direct injection is faster, it yields artifacts that compromise purity assessments. The derivatization protocol described herein—using diethylamine to form a stable sulfonamide—is established as the superior methodology for reproducible impurity profiling.

The Analytical Challenge: Hydrolytic Instability

Sulfonyl chlorides (


) are highly moisture-sensitive. In the presence of water—the primary component of RP-LC mobile phases—they rapidly hydrolyze to their corresponding sulfonic acids (

) and hydrochloric acid.

For 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride , this creates a "Schrödinger’s Cat" scenario in the mass spectrometer:

  • Artifact Generation: The "impurity" observed (the sulfonic acid) is often generated inside the HPLC column, not present in the original sample.

  • Quantitation Errors: The response factor of the acidic hydrolysis product differs significantly from the neutral chloride, making area% calculations invalid.

  • Corrosion: Repeated injection of hydrolyzing acid halides can damage stainless steel LC components and MS ion sources.

Strategic Comparison of Methodologies

The following table contrasts the performance of Direct Injection (Method A) against the recommended Derivatization Protocol (Method B).

Table 1: Comparative Performance Metrics
FeatureMethod A: Direct Aqueous InjectionMethod B: Diethylamine Derivatization
Analyte State Unstable (Hydrolyzes on-column)Stable (Converted to Sulfonamide)
Mobile Phase Standard Aqueous/Organic (Acidic)Standard Aqueous/Organic (Acidic)
Peak Shape Broad, Tailing (due to reaction)Sharp, Symmetrical
Linearity (

)
Poor (< 0.90)Excellent (> 0.99)
LOD/LOQ High (Variable ionization)Low (Stable ionization)
Primary Artifact False positive for Sulfonic AcidNone (Excess amine elutes early)
Suitability Qualitative screening onlyQC Release & Impurity Quantitation

Deep Dive: The Derivatization Protocol (Method B)

To stabilize the analyte, we convert the reactive sulfonyl chloride into a stable sulfonamide using a secondary amine. Diethylamine is chosen for its rapid kinetics and distinct mass shift.

The Chemistry


Step-by-Step Workflow

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Derivatizing Agent: Diethylamine (DEA), >99%.

  • Quench: 1% Formic Acid in Water.

Protocol:

  • Preparation: Dissolve 10 mg of the sample in 1 mL of Anhydrous MeCN.

  • Reaction: Add 50 µL of Diethylamine (approx. 5-10 equivalents).

    • Note: The reaction is exothermic and instantaneous.

  • Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes.

  • Quench/Dilution: Dilute 100 µL of the reaction mixture into 900 µL of 50:50 MeCN:Water (0.1% Formic Acid).

  • Analysis: Inject 5 µL onto the LC-MS system immediately.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and chemical transformations involved in identifying impurities.

G cluster_MethodA Method A: Direct Injection (Risky) cluster_MethodB Method B: Derivatization (Recommended) Sample Raw Sample (2-(2-Bromophenoxy)ethane-1-sulfonyl chloride) DirectInj Inject into RP-LC (H2O/ACN Phase) Sample->DirectInj Path A DerivStep Add Diethylamine (DEA) in Anhydrous MeCN Sample->DerivStep Path B Hydrolysis On-Column Hydrolysis DirectInj->Hydrolysis Artifact Artifact Detected: Sulfonic Acid (m/z 281/283) *False Positive* Hydrolysis->Artifact StableForm Stable Sulfonamide Formed (m/z 335/337) DerivStep->StableForm LCMS LC-MS Analysis StableForm->LCMS ImpurityID Impurity Profiling LCMS->ImpurityID Imp1 Impurity 1: 2-Bromophenol (Starting Material) No reaction with DEA ImpurityID->Imp1 Imp2 Impurity 2: Sulfonic Acid (Pre-existing) Forms Salt with DEA ImpurityID->Imp2

Caption: Workflow comparing artifact generation in Direct Injection vs. stable profiling in Derivatization mode.

Data Interpretation: Mass Spectral Logic

Identification relies heavily on the unique isotopic signature of Bromine and Chlorine.[1][2]

The Isotope Rule (Br + Cl)

The analyte contains one Bromine (


) and one Chlorine (

). This creates a distinct M+2 dominant pattern.
  • M (m/z X):

    
    
    
  • M+2 (m/z X+2): (

    
    ) AND (
    
    
    
    ). This is usually the highest peak.
  • M+4 (m/z X+4):

    
    
    
Identifying Specific Impurities
ComponentStructure NoteDiagnostic Ion (ESI+)Isotope Pattern
Target Analyte (Derivatized) Sulfonamide (-SO2NEt2)m/z 336 [M+H]+1 Br (1:1 doublet)
Impurity A: 2-Bromophenol Starting Materialm/z 173/175 [M+H]+1 Br (1:1 doublet)
Impurity B: Sulfonic Acid Hydrolysis Productm/z 281/283 [M-H]- (ESI Neg)1 Br (1:1 doublet)
Impurity C: Dimer (Sulfone) Side Reactionm/z ~460 range2 Br (1:2:1 triplet)

Note on Impurity B: If the Sulfonic Acid is present before derivatization, it will form a salt with the amine but will not form the sulfonamide bond. It will appear at its original mass (or as an ion pair), distinguishing it from the derivatized parent.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Ethanesulfonyl chloride: Compound Summary and Reactivity. Retrieved from [Link]

  • Xu, L., & Spink, D. C. (2007).[3] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry.[3] Journal of Chromatography B. Retrieved from [Link]

  • Michigan State University. (2025). Mass Spectrometry - Isotopes and Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride and Benzenesulfonyl chloride

In the landscape of organic synthesis and drug development, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, motifs of significant importance in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, motifs of significant importance in medicinal chemistry.[1] The reactivity of these electrophilic compounds is paramount to the success of synthetic endeavors. This guide provides an in-depth, objective comparison of the reactivity of two distinct sulfonyl chlorides: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride and the archetypal benzenesulfonyl chloride. This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental considerations to inform researchers in their selection and application of these reagents.

Structural and Electronic Profiles: A Tale of Two Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric effects imparted by its substituents.[1]

Benzenesulfonyl chloride serves as our baseline for comparison. It features a phenyl ring directly attached to the sulfonyl chloride moiety. The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] The benzene ring, while capable of resonance, acts primarily as a mild electron-withdrawing group in this context, contributing to the overall reactivity.

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride , in contrast, presents a more complex structure. The sulfonyl chloride is attached to an ethyl group, which in turn is linked to a 2-bromophenoxy substituent. This structural divergence from benzenesulfonyl chloride introduces several factors that modulate the reactivity of the sulfonyl group:

  • Inductive Effects: The aliphatic ethane linker between the sulfonyl group and the aromatic ring in 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride isolates the sulfur atom from the direct electronic influence of the aromatic system. Alkyl groups are generally electron-donating compared to aryl groups, which would be expected to slightly decrease the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride.

  • Steric Hindrance: The 2-(2-bromophenoxy)ethyl group is significantly bulkier than the simple phenyl group of benzenesulfonyl chloride. This increased steric hindrance around the electrophilic sulfur center can impede the approach of nucleophiles, potentially leading to slower reaction rates.[2] The ortho-bromo substituent on the phenoxy ring further contributes to this steric bulk.[2]

  • Intramolecular Interactions: The presence of the ether oxygen and the bromine atom in the substituent of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride could potentially lead to through-space interactions that might influence the conformation of the molecule and, consequently, the accessibility of the sulfonyl chloride for reaction.

dot

Caption: Molecular structures of the two sulfonyl chlorides.

Mechanistic Considerations in Nucleophilic Substitution

The reaction of sulfonyl chlorides with nucleophiles, such as amines to form sulfonamides, is a cornerstone of their application.[3] This transformation proceeds via a nucleophilic substitution at the sulfur atom. While the precise mechanism can be substrate and condition-dependent, it is generally considered to occur through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.[1][4]

dot

G cluster_0 Concerted (SN2-like) Pathway cluster_1 Stepwise (Addition-Elimination) Pathway A R-SO2Cl + Nu- B [Nu---S(O2)---Cl]- Transition State A->B Nucleophilic Attack C R-SO2-Nu + Cl- B->C Chloride Departure D R-SO2Cl + Nu- E [R-S(O2)(Cl)(Nu)]- Intermediate D->E Addition F R-SO2-Nu + Cl- E->F Elimination

Caption: Possible mechanistic pathways for nucleophilic substitution.

For both benzenesulfonyl chloride and 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride, these mechanistic principles hold true. However, the structural and electronic differences outlined above will influence the energetics of the transition states or intermediates, thereby affecting the overall reaction rate.

Comparative Reactivity Analysis

Based on the structural and electronic properties, a comparative analysis of the reactivity of these two sulfonyl chlorides can be made.

FeatureBenzenesulfonyl chloride2-(2-Bromophenoxy)ethane-1-sulfonyl chloridePredicted Impact on Reactivity
Electronic Effect of R Group Phenyl (mildly electron-withdrawing)2-(2-Bromophenoxy)ethyl (electron-donating)Higher reactivity for benzenesulfonyl chloride due to a more electrophilic sulfur atom.
Steric Hindrance Relatively lowSignificantly higher due to the bulky substituentSlower reaction rates for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.
Leaving Group ChlorideChlorideIdentical, no differential effect.

Overall Predicted Reactivity: Benzenesulfonyl chloride is expected to be significantly more reactive than 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride towards most nucleophiles. The combination of a more electrophilic sulfur center and lower steric hindrance in benzenesulfonyl chloride facilitates a more rapid nucleophilic attack.

This prediction is consistent with general principles of reactivity in sulfonyl chlorides, where electron-withdrawing groups on the aromatic ring increase reactivity, and steric hindrance, particularly at the ortho position, can decrease it.[2][5]

Experimental Design for Reactivity Comparison

To empirically validate the predicted differences in reactivity, a series of controlled experiments can be designed. A common and synthetically relevant reaction is the formation of a sulfonamide by reaction with an amine.

Protocol: Comparative Sulfonamide Formation

Objective: To compare the rate of reaction of benzenesulfonyl chloride and 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride with a model primary amine, benzylamine.

Materials:

  • Benzenesulfonyl chloride

  • 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

  • Benzylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reaction: To one flask, add benzenesulfonyl chloride (1.05 equivalents) dropwise at room temperature. Simultaneously, in the second flask, add 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (1.05 equivalents) under the same conditions.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and quench it with a small volume of water. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light. The consumption of the starting amine and the formation of the sulfonamide product can be monitored.

  • Data Analysis: Compare the TLC plates from both reactions at each time point. The reaction that shows a faster consumption of benzylamine and a more rapid appearance of the product spot is the more reactive system. For a more quantitative analysis, the reaction can be monitored by techniques such as HPLC or GC-MS to determine the percentage conversion over time.

dot

G A Prepare two identical reaction mixtures: Benzylamine + Triethylamine in DCM B Add Benzenesulfonyl Chloride (Flask 1) A->B C Add 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride (Flask 2) A->C D Monitor both reactions over time via TLC/HPLC B->D C->D E Compare rates of amine consumption and product formation D->E

Caption: Experimental workflow for comparing reactivity.

Expected Outcome: The reaction with benzenesulfonyl chloride is anticipated to proceed to completion significantly faster than the reaction with 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride, as evidenced by the more rapid disappearance of the benzylamine spot and the formation of the corresponding sulfonamide on the TLC plate.

Conclusion and Practical Implications

The comparative analysis, based on fundamental chemical principles, strongly suggests that benzenesulfonyl chloride is a more reactive electrophile than 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride . This difference is primarily attributed to the reduced electrophilicity of the sulfur atom and the increased steric hindrance in the latter compound.

For researchers and drug development professionals, this has important practical implications:

  • When a high degree of reactivity is required, for instance, in reactions with weakly nucleophilic amines or for rapid reaction times, benzenesulfonyl chloride would be the preferred reagent.

  • In situations where a more controlled or selective reaction is desired, or when dealing with substrates that are sensitive to highly reactive reagents, the attenuated reactivity of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride might be advantageous. It may allow for better control over the reaction and potentially lead to cleaner reaction profiles with fewer side products.

The choice between these two reagents should, therefore, be guided by the specific requirements of the synthetic transformation, including the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy. The experimental protocol outlined provides a straightforward method for empirically verifying these reactivity differences in a laboratory setting.

References

  • Taylor, R. The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Phosphorus, Sulfur, and Silicon and the Related Elements, 153(1), (2008). [Link]

  • Robertson, R. E. Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455 (1971). [Link]

  • Rogne, O. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296 (1968). [Link]

  • Barceló, G., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14833-14837 (2019). [Link]

  • Robertson, R. E. Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Journal of Chemistry, 49(9), 1451-1455 (1971). [Link]

  • Rogne, O. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663-666 (1969). [Link]

  • Drabowicz, J., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428 (2020). [Link]

  • Al-Zaydi, K. M. A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. ResearchGate, (2025). [Link]

  • Drabowicz, J., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed, (2020). [Link]

  • Burton, G. W., et al. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 830-832 (1971). [Link]

  • Al-Masum, M., et al. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC, (2022). [Link]

  • Roberts, J. D., & Caserio, M. C. Amines as Nucleophiles. Chemistry LibreTexts, (2021). [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Drabowicz, J., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI, (2020). [Link]

  • PrepChem. Synthesis of Ethane sulfenyl chloride. [Link]

  • Wang, C., et al. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI, (2021). [Link]

  • Google Patents.
  • Gomez, M., et al. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, (2024). [Link]

  • King, J. F., et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate, (2011). [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

Sources

Validation

FTIR Spectrum Analysis Guide: 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Executive Summary 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a critical bifunctional intermediate often employed in the synthesis of sulfonamide-based scaffolds for medicinal chemistry. Its dual reactivity—stemming...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a critical bifunctional intermediate often employed in the synthesis of sulfonamide-based scaffolds for medicinal chemistry. Its dual reactivity—stemming from the electrophilic sulfonyl chloride and the potentially reactive aryl bromide—makes purity assessment vital.

This guide provides a comparative FTIR analysis to distinguish the target molecule from its synthetic precursor (2-(2-bromophenoxy)ethanol) and its primary degradation product (the sulfonic acid). While HPLC remains the gold standard for quantitation, FTIR is presented here as the superior method for rapid, at-line reaction monitoring and moisture-sensitivity assessment .

Part 1: Structural Analysis & Theoretical Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores. The FTIR spectrum is a superposition of these functional group vibrations.

Molecular Deconstruction
  • Core A: Sulfonyl Chloride (-SO₂Cl) – The primary diagnostic region.

  • Core B: Aryl Ether (Ar-O-CH₂-) – Provides fingerprint identification.

  • Core C: Ortho-Brominated Ring – characteristic substitution patterns.

Predicted Characteristic Wavenumbers

Based on correlation spectroscopy and standard sulfonyl chloride behavior, the following bands are the critical quality attributes (CQAs).

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Sulfonyl Chloride (-SO₂Cl) Asymmetric Stretch (O=S=O) 1375 – 1390 Critical. Strongest band.[1] Loss indicates hydrolysis.
Symmetric Stretch (O=S=O) 1170 – 1190 Critical. Strong doublet often seen.
S-Cl Stretch360 – 380Usually below cutoff for standard ATR-FTIR.
Aryl Ether (Ar-O-C) Asymmetric C-O-C Stretch1230 – 1250Confirms the ether linkage integrity.
Symmetric C-O-C Stretch1030 – 1050
Aromatic Ring C=C Ring Stretch1470 & 1580Diagnostic for the benzene ring.
C-H Out-of-plane (Ortho)740 – 760Indicates ortho-substitution (Br).
Alkyl Chain (-CH₂-CH₂-) C-H Stretch (sp³)2920 – 2980Weak/Medium. Distinguishes from aryl-only analogs.[2]

Part 2: Comparative Performance Analysis

This section objectively compares the FTIR signature of the target against its most common impurities.

Target vs. Precursor (The Alcohol)

Scenario: Monitoring the chlorosulfonation of 2-(2-bromophenoxy)ethanol.

FeatureTarget: Sulfonyl ChloridePrecursor: AlcoholStatus
3200–3500 cm⁻¹ Flat Baseline Broad, Strong OH Stretch Primary End-point Indicator
1375–1390 cm⁻¹ Strong SO₂ Asym Absent (or weak C-H bend)Confirmation of Functionalization
1170–1190 cm⁻¹ Strong SO₂ Sym Medium C-O stretch (overlaps)Secondary Confirmation
Target vs. Degradant (The Sulfonic Acid)

Scenario: Determining if the product has hydrolyzed due to moisture exposure.

FeatureTarget: Sulfonyl ChlorideDegradant: Sulfonic Acid (-SO₃H)Diagnostic Logic
OH Region Absent Very Broad (2400–3400 cm⁻¹) Acid OH forms strong H-bonds, creating a "beard" baseline.
SO₂ Shift Sharp peaks at 1380/1180Shift to ~1150–1200 (broad)Sulfonates resonate at lower frequencies than sulfonyl chlorides.
Method Comparison: FTIR vs. HPLC vs. NMR
FeatureFTIR (ATR) HPLC-UV ¹H NMR
Speed < 2 mins15–30 mins10–60 mins
Sample Prep None (Neat)Dilution RequiredDissolution (CDCl₃)
Moisture Sensitivity High (Detects hydrolysis instantly)Low (Hydrolysis may occur in mobile phase)High (Requires dry solvents)
Quantitation Semi-QuantitativePrecise Precise
Recommendation Best for QC & Stability Check Best for Purity %Best for Structure Elucidation

Part 3: Visualization of Analytical Logic

Spectral Logic Tree

The following diagram illustrates the decision-making process when analyzing the spectrum of this specific intermediate.

SpectralLogic Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ (OH Region) Start->CheckOH HasOH Broad Peak Present CheckOH->HasOH > 5% T Loss NoOH Flat Baseline CheckOH->NoOH High T% CheckSO2 Check 1375-1390 cm⁻¹ (SO₂ Asym Stretch) HasOH->CheckSO2 CheckEther Check 1240 cm⁻¹ (Ar-O-C Stretch) NoOH->CheckEther StrongSO2 Strong Sharp Peak CheckSO2->StrongSO2 Sulfonic Acid (Hydrolysis) WeakSO2 Weak/Absent CheckSO2->WeakSO2 Alcohol Precursor Result_Acid FAIL: Hydrolyzed (Sulfonic Acid) StrongSO2->Result_Acid Result_Alc FAIL: Unreacted Precursor (Alcohol) WeakSO2->Result_Alc Result_Pure PASS: Target Molecule (Sulfonyl Chloride) CheckEther->Result_Pure Peak Present

Caption: Decision matrix for distinguishing 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride from impurities.

Part 4: Experimental Protocol

Warning: Sulfonyl chlorides are lachrymators and corrosive. All work must be performed in a fume hood.

Sampling Technique: ATR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets to minimize hydrolysis caused by atmospheric moisture or "wet" KBr powder.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond is preferred due to the corrosive nature of sulfonyl chlorides).

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 16 (sufficient for QC).

  • Background Collection:

    • Clean crystal with dry isopropanol. Ensure total dryness.

    • Collect background (air).

  • Sample Application:

    • Solid: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure contact.

    • Oil/Melt: If the product is an oil, apply a thin film.

  • Data Acquisition:

    • Collect spectrum immediately.

    • Note: If the peaks at 1380 cm⁻¹ begin to broaden or diminish over 2 minutes, the sample is hydrolyzing on the crystal (check humidity).

Workflow Diagram

Workflow Sub1 Synthesis/Isolation Sub2 Dry Sample (Vacuum Desiccator) Sub1->Sub2 Remove Solvent Sub3 ATR-FTIR (Diamond Crystal) Sub2->Sub3 Minimize Air Time Sub4 Data Processing (Baseline Correction) Sub3->Sub4

Caption: Optimized analytical workflow to prevent moisture-induced degradation during measurement.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).

  • BenchChem. (2025).[1] A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Link (Cited for general sulfonyl chloride vs. sulfonic acid spectral shifts).[4]

  • NIST Chemistry WebBook. 2-Thiophenesulfonyl chloride Infrared Spectrum. Link (Used as a reference for sulfonyl chloride stability and peak location in hetero/aromatic systems).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for specific Ar-O-C and C-Br assignments).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling and disposal of reactive chemical intermediates like 2-(2-Bromophenoxy)et...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling and disposal of reactive chemical intermediates like 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its safe management and disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that every protocol is a self-validating system for safety and environmental stewardship.

Core Hazard Profile & Chemical Reactivity

Understanding the inherent reactivity of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is the foundation of its safe handling. The molecule's key functional group, the sulfonyl chloride (-SO₂Cl), is highly electrophilic. This makes it susceptible to reaction with a wide range of nucleophiles, most notably water.

Reaction with Water (Hydrolysis): This is the most immediate and critical reaction to control. 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is moisture-sensitive and will react with water, including atmospheric moisture, to produce 2-(2-bromophenoxy)ethanesulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is often exothermic and can lead to pressure buildup in sealed containers.[1]

R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

Due to its classification as a halogenated organic compound, it also falls under specific environmental disposal regulations.[3][4] Improper disposal, such as pouring it down the drain, is prohibited as it can introduce toxic and corrosive substances into the environment.[3][5]

PropertyData / InformationRationale & Significance
Chemical Name 2-(2-Bromophenoxy)ethane-1-sulfonyl chlorideFull identification is required for proper waste labeling and documentation.
CAS Number 1018289-19-4Unique identifier for tracking and regulatory purposes.[6]
Primary Hazards Water-Reactive, Corrosive, LachrymatorReacts with moisture to release corrosive HCl gas.[1][7] Causes severe skin burns and eye damage upon contact.[8][9][10] Vapors can cause tearing.[11]
Hazardous Byproducts Hydrogen Chloride, Sulfonic AcidsGenerated upon contact with water or other protic nucleophiles.[2] These byproducts are corrosive and require neutralization.
Waste Classification Halogenated Organic Hazardous WasteMust be segregated from non-halogenated waste streams for proper disposal, typically via incineration.[3][4][12]
Mandatory Safety & Engineering Controls

Before any handling or disposal procedure begins, the following engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride must be conducted inside a certified chemical fume hood to prevent inhalation of its vapors or the HCl gas produced during hydrolysis.[11][13]

  • Safety Shower & Eyewash Station: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[11]

Personal Protective Equipment (PPE): Proper PPE is your final and most critical line of defense. The equipment specified below must be worn at all times when handling this chemical.[14]

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with a full-face shield.[11][15][16]Protects against splashes of the corrosive liquid and shields the face from irritating vapors.
Skin Chemical-resistant gloves (e.g., Butyl, Neoprene). A flame-retardant lab coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.[11][17]Prevents skin contact, which can lead to severe chemical burns.[8][10]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used for spill cleanup or if there's a potential for exposure above established limits, even within a fume hood.[11][15]Prevents inhalation of the chemical or its corrosive decomposition products.[18]
Step-by-Step Disposal Protocols

The correct disposal procedure depends on the nature and quantity of the waste. The following decision tree and protocols outline the appropriate actions.

G cluster_0 cluster_1 cluster_2 start Waste Containing 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride q1 Is the waste... A) A small, uncontaminated quantity? OR B) A large, contaminated, or unknown quantity? start->q1 proc_A Protocol A: Controlled Neutralization (Quenching) q1->proc_A A proc_B Protocol B: Direct Hazardous Waste Disposal q1->proc_B B step_A1 Slowly add sulfonyl chloride to a stirred, ice-cold basic solution (e.g., 5% NaOH or NaHCO₃). proc_A->step_A1 step_B1 Transfer waste to a designated, properly labeled, sealed hazardous waste container. proc_B->step_B1 step_A2 Monitor pH to ensure it remains basic. Allow reaction to complete. step_A1->step_A2 step_A3 Dispose of neutralized aqueous solution as hazardous aqueous waste. step_A2->step_A3 step_B2 Store in a cool, dry, designated area away from incompatible materials. step_B1->step_B2 step_B3 Arrange for pickup by a licensed waste disposal company. step_B2->step_B3

Caption: Disposal decision workflow for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.

This protocol is for safely quenching small amounts of pure, uncontaminated sulfonyl chloride. The principle is to convert the reactive sulfonyl chloride into a more stable and less hazardous sulfonate salt.

Materials:

  • Large beaker or flask (at least 10x the volume of the sulfonyl chloride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • 5% Sodium Hydroxide (NaOH) or 5-10% Sodium Bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the basic solution and a stir bar into an ice bath. Begin stirring. The large volume of base and the ice bath are crucial for safely dissipating the heat from the exothermic reaction.[13]

  • Slow Addition: Using a pipette or dropping funnel, add the 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride to the cold, stirring basic solution dropwise and very slowly .[13] Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitoring: Observe the reaction. If vigorous gas evolution or excessive heating occurs, stop the addition immediately. Periodically check the pH of the solution to ensure it remains basic (pH > 8). Add more base if necessary.

  • Completion: Once the addition is complete, allow the mixture to stir and slowly warm to room temperature for several hours to ensure the reaction is complete.

  • Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container designated for corrosive aqueous waste. While neutralized, it still contains organic compounds and should not be poured down the drain.[13]

For materials contaminated with solvents, other reagents, or for larger volumes, in-lab neutralization is not recommended. The safest approach is direct disposal as hazardous waste.

  • Containment: Carefully transfer the waste material into a designated hazardous waste container that is clean, dry, and compatible with the chemical. The container must have a tightly sealing cap.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2-Bromophenoxy)ethane-1-sulfonyl chloride," and a list of any other components (e.g., solvents).[5] Also, indicate the primary hazards: Corrosive, Water-Reactive, Halogenated Organic Waste .

  • Segregation: This is a critical step. This container must be stored in a designated satellite accumulation area for halogenated organic waste only .[3][4] Do not mix with non-halogenated solvents, as this complicates the disposal process and significantly increases costs.[19]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like acids, bases, and oxidizers.[17][20]

  • Professional Disposal: Arrange for the waste to be collected by your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[18][21]

Spill Management Protocol

In the event of a spill, a calm and systematic response is essential to ensure safety and prevent environmental contamination.

G start Spill Occurs step1 1. Evacuate & Alert Alert personnel and evacuate the immediate area. start->step1 step2 2. Ventilate Ensure fume hood is operating. Restrict access to the area. step1->step2 step3 3. Don PPE Wear full recommended PPE (face shield, gloves, apron, etc.). step2->step3 step4 4. Contain & Absorb Cover spill with an INERT absorbent (sand, vermiculite, Oil-Dri). AVOID WATER. step3->step4 step5 5. Neutralize (Optional) Cautiously sprinkle sodium bicarbonate over the absorbed material. step4->step5 step6 6. Collect Carefully sweep material into a sealed, labeled hazardous waste container. step5->step6 step7 7. Decontaminate Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. step6->step7 step8 8. Dispose Treat all cleanup materials as halogenated hazardous waste. step7->step8

Caption: Step-by-step workflow for managing a chemical spill.

Procedure:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[22]

  • Assess and Secure: If the spill is large or you are not trained to handle it, contact your EHS office immediately. For a manageable spill, ensure the fume hood is operational to ventilate vapors.[11]

  • Personal Protective Equipment (PPE): Before approaching the spill, don the full PPE as described in Section 2.[11]

  • Contain and Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or Oil-Dri.[13][23][24] Do NOT use water or combustible materials like paper towels or sawdust. [15][23]

  • Neutralize (with caution): After the liquid is absorbed, you can cautiously sprinkle sodium bicarbonate or soda ash over the spill area to neutralize residual acidity from hydrolysis.[11][25] Be prepared for some gas evolution (CO₂).

  • Collect Waste: Carefully sweep the absorbed material into a designated, sealable container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by a thorough cleaning with soap and water.

  • Dispose of Cleanup Materials: All contaminated absorbents, gloves, and cleaning materials must be placed in the sealed hazardous waste container and disposed of as halogenated hazardous waste according to Protocol B.[13]

By adhering to these scientifically-backed procedures, you ensure the safe and responsible disposal of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride, protecting yourself, your colleagues, and the environment.

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